Dechloro Trazodone
説明
Structure
3D Structure
特性
IUPAC Name |
2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIRPKCVHRVHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211393 | |
| Record name | Dechloro trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62337-66-0 | |
| Record name | Dechloro trazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dechloro trazodone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECHLORO TRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Dechloro Trazodone Structural Characterization & Control
Executive Summary & Structural Identity
Dechloro Trazodone (also known as Deschloro Trazodone or Trazodone Impurity B) is a critical process-related impurity and degradation product of the antidepressant Trazodone.[1] Chemically, it represents the defunctionalized analog of the parent drug, where the chlorine atom at the meta-position of the phenylpiperazine moiety is replaced by a hydrogen atom.
In the context of ICH Q3A(R2) and Q3B(R2) guidelines, rigorous control of this impurity is mandatory due to its structural similarity to the active pharmaceutical ingredient (API) and potential impact on the drug's receptor binding profile.
Chemical Identification Data
| Parameter | Technical Specification |
| Common Name | Dechloro Trazodone |
| Pharmacopeial Designations | USP: Related Compound F BP/EP: Impurity B |
| CAS Number | 62337-66-0 (Free Base) 1263278-93-8 (Hydrochloride) |
| IUPAC Name | 2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
| Molecular Formula | C₁₉H₂₃N₅O |
| Molecular Weight | 337.42 g/mol (Free Base) |
| SMILES | O=C1N(CCCN2CCN(C3=CC=CC=C3)CC2)N=C4C=CC=CN41 |
Molecular Geometry & Physicochemical Properties
The structural divergence between Trazodone and Dechloro Trazodone centers on the aryl piperazine tail. The absence of the chlorine atom alters the electronic density of the phenyl ring and the lipophilicity of the molecule.
-
Lipophilicity (LogP): The removal of the chlorine atom (a lipophilic halogen) typically results in a slight reduction in LogP compared to Trazodone (LogP ~3.7), potentially altering blood-brain barrier (BBB) penetration kinetics.
-
Electronic Effects: The loss of the electron-withdrawing chlorine atom at the meta position changes the electron density of the phenyl ring, affecting the pKa of the N4-piperazine nitrogen.
Structural Comparison Logic
The following diagram illustrates the structural relationship and the specific site of modification.
Figure 1: Structural relationship showing the dehalogenation pathway defining Dechloro Trazodone.
Synthetic Genesis & Formation Pathways
Understanding the origin of Dechloro Trazodone is essential for process control. It arises primarily through two distinct mechanisms:
Mechanism A: Contaminated Starting Material (Primary)
The most common source is the presence of 1-phenylpiperazine as an impurity within the starting material 1-(3-chlorophenyl)piperazine .
-
Process: During the condensation of the piperazine derivative with the triazolopyridinone alkyl halide, the impurity competes with the main reactant.
-
Control Strategy: Specification limits for 1-phenylpiperazine in the starting material must be set strictly (typically <0.10%).
Mechanism B: Reductive Dehalogenation (Secondary)
Under aggressive reducing conditions (e.g., catalytic hydrogenation used in other steps or presence of active metals), the aryl-chloride bond can undergo hydrogenolysis.
Figure 2: Synthetic genesis of Dechloro Trazodone via starting material contamination.
Analytical Characterization Protocols
To accurately quantify Dechloro Trazodone, researchers must utilize orthogonal analytical methods. The molecule behaves differently from Trazodone in both chromatography and spectroscopy.
High-Performance Liquid Chromatography (HPLC)
According to USP <761> and EP methods, Dechloro Trazodone (Related Compound F) elutes earlier than Trazodone due to its slightly lower hydrophobicity/interaction profile on C18 columns.
-
Column: C18 (L1 packing), 4.6 mm x 15 cm, 5 µm.
-
Mobile Phase: Phosphate buffer (pH ~6.0) : Acetonitrile gradient.
-
Detection: UV at 254 nm.
-
Relative Retention Time (RRT): ~0.65 (relative to Trazodone).
Mass Spectrometry (LC-MS/MS)
Mass spectrometry provides definitive confirmation.
-
Trazodone [M+H]+: m/z 372.2 (shows characteristic 3:1 isotopic ratio for ³⁵Cl/³⁷Cl).
-
Dechloro Trazodone [M+H]+: m/z 338.2.
-
Key Differentiator: The Dechloro spectrum lacks the chlorine isotopic signature (M+2 peak at ~33% intensity is absent).
Nuclear Magnetic Resonance (¹H-NMR)
The aromatic region (6.5 - 7.5 ppm) is the diagnostic window.
-
Trazodone: Shows a 1,3-disubstituted benzene pattern (4 aromatic protons on the piperazine phenyl ring).
-
Dechloro Trazodone: Shows a monosubstituted benzene pattern (5 aromatic protons). The appearance of a triplet at the para position (which is substituted by Cl in Trazodone) is the tell-tale sign.
Analytical Workflow Diagram
Figure 3: Analytical logic for the isolation and identification of Dechloro Trazodone.
References
-
United States Pharmacopeia (USP) . Trazodone Hydrochloride Monograph: Organic Impurities. USP-NF 2024.
-
European Pharmacopoeia (Ph.[2] Eur.) . Trazodone Hydrochloride: Impurity B. 11th Edition.
-
PubChem . Dechloro Trazodone (Compound Summary). National Library of Medicine.
-
LGC Standards . Dechloro Trazodone Reference Material Data Sheet.
-
Cayman Chemical . Trazodone Hydrochloride Product Information & Impurities.
Sources
Dechloro Trazodone pharmacological profile
An In-Depth Technical Guide to the Pharmacological Profile of Dechloro Trazodone: A Research and Development Blueprint
Abstract
Dechloro trazodone, the non-chlorinated analog of the widely prescribed antidepressant trazodone, represents a molecule of significant interest for novel therapeutic development. While trazodone's pharmacological profile as a Serotonin 2A/2C Antagonist and Reuptake Inhibitor (SARI) is well-established, its clinical utility is often modulated by its metabolic fate, particularly its conversion to the active metabolite meta-chlorophenylpiperazine (m-CPP), which possesses a distinct and potentially counter-therapeutic pharmacological profile.[1][2] This technical guide provides a comprehensive framework for the full pharmacological characterization of dechloro trazodone. It is structured not as a review of existing data, but as a forward-looking blueprint for researchers, scientists, and drug development professionals. We will outline the requisite in vitro and in vivo studies, detail self-validating experimental protocols, and explain the causal logic behind each step of the characterization cascade. The central hypothesis is that the removal of the chlorine atom from the phenylpiperazine moiety may significantly alter the molecule's receptor affinity, metabolic stability, and overall therapeutic index, potentially offering a refined alternative to the parent compound.
Introduction: The Scientific Rationale for Characterizing Dechloro Trazodone
Trazodone is a multifunctional antidepressant with a complex, dose-dependent mechanism of action.[3][4] At lower doses, its sedative effects are attributed to potent antagonism of 5-HT2A, H1 histamine, and α1-adrenergic receptors.[4][5] At higher doses, it also inhibits the serotonin transporter (SERT), contributing to its antidepressant effects.[5][6] Trazodone is a triazolopyridine derivative, chemically distinct from SSRIs and tricyclic antidepressants.[7]
A critical aspect of trazodone's profile is its extensive metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme into several metabolites, most notably m-CPP.[1][8] This metabolite is not inert; it is a potent agonist at 5-HT2C receptors and a partial agonist at other serotonin receptors, contributing to anxiogenic and other neuropsychiatric effects that can complicate trazodone therapy.[1][9][10]
Dechloro trazodone (2-[3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-[1][3][5]triazolo[4,3-a]pyridin-3-one) is the direct structural analog of trazodone, lacking the chlorine atom on the phenylpiperazine ring.[11][12] This single atomic modification prompts several key questions that form the basis of this guide:
-
Receptor Affinity & Selectivity: How does the removal of the electron-withdrawing chlorine atom alter binding affinity and selectivity for serotonergic, adrenergic, and histaminergic receptors?
-
Functional Activity: Does dechloro trazodone retain the 5-HT2A/2C antagonism of the parent compound?
-
Metabolic Profile: Is dechloro trazodone a substrate for CYP3A4? Crucially, does its metabolism avoid the generation of a pharmacologically active and potentially deleterious metabolite like m-CPP?
-
Therapeutic Potential: Could dechloro trazodone offer a superior safety and efficacy profile by retaining the therapeutic actions of trazodone while minimizing unwanted effects stemming from its metabolism?
This document provides the strategic and methodological framework to answer these questions, guiding the preclinical development of this promising compound.
Proposed Workflow for Pharmacological Characterization
The comprehensive evaluation of dechloro trazodone requires a multi-tiered approach, progressing from foundational in vitro assays to complex in vivo behavioral models. This workflow ensures a logical, data-driven progression from molecular interaction to systemic effect.
Caption: High-level workflow for the pharmacological characterization of dechloro trazodone.
In Vitro Profiling: From Binding to Function
Primary Target Engagement: Receptor Binding Assays
Causality: The first step is to quantify the binding affinity (Ki) of dechloro trazodone at the primary targets of trazodone and m-CPP. This directly addresses whether the structural modification alters the fundamental interactions with key CNS receptors. A broad panel is essential for identifying both on-target potency and off-target liabilities.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT2A).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration using a Bradford or BCA assay. Store at -80°C.
-
-
Assay Execution:
-
In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg protein/well), a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and a range of concentrations of the unlabeled competitor drug (dechloro trazodone, trazodone, or a known reference compound).
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a non-radioactive reference antagonist (e.g., 10 µM mianserin).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The exact conditions are receptor-dependent.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with an ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Comparative Receptor Binding Profile (Ki, nM)
| Target | Trazodone (Reference) | m-CPP (Reference) | Dechloro Trazodone (Experimental) |
| Serotonin | |||
| 5-HT2A | Potent Antagonist[13] | Weak Partial Agonist | To be determined |
| 5-HT2C | Antagonist[1] | Potent Agonist[1] | To be determined |
| SERT | Inhibitor[14] | Negligible | To be determined |
| 5-HT1A | Partial Agonist | Partial Agonist[1] | To be determined |
| Adrenergic | |||
| α1 | Potent Antagonist[1] | Negligible | To be determined |
| α2 | Weak Antagonist[1] | Agonist | To be determined |
| Histamine | |||
| H1 | Antagonist[5] | Negligible | To be determined |
Functional Activity: From Affinity to Efficacy
Causality: High binding affinity does not reveal the functional consequence of that binding. Functional assays are essential to determine if dechloro trazodone acts as an antagonist (like trazodone at 5-HT2A), an agonist (like m-CPP at 5-HT2C), or an inverse agonist at its high-affinity targets. This step is critical for predicting the compound's therapeutic and side-effect profile.
Caption: Signaling pathway of the 5-HT2A receptor and the principle of a calcium flux functional assay.
Experimental Protocol: Gq-Coupled Receptor Calcium Flux Assay (e.g., for 5-HT2A)
-
Cell Preparation:
-
Use a cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive photoprotein like aequorin or load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Plate the cells in a 96-well or 384-well clear-bottom, black-walled microplate and culture overnight.
-
-
Antagonist Mode Assay:
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of dechloro trazodone (or trazodone as a positive control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
-
Agonist Challenge & Signal Detection:
-
Place the microplate into a luminometer or fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Inject a fixed concentration of a known agonist (e.g., serotonin) corresponding to its EC80 (the concentration that elicits 80% of the maximal response).
-
Immediately begin measuring the light emission (luminescence) or fluorescence intensity over time. The signal will peak rapidly and then decline.
-
-
Data Analysis:
-
Determine the peak signal for each well.
-
Plot the peak signal against the logarithm of the dechloro trazodone concentration.
-
Fit the data to a three- or four-parameter logistic equation to determine the IC50 of the antagonist. This value represents the concentration of dechloro trazodone required to inhibit 50% of the response to the agonist challenge.
-
To test for agonist activity, perform the experiment without the agonist challenge, measuring any signal generated by dechloro trazodone alone.
-
In Vitro Pharmacokinetics: Metabolism and Stability
Causality: Trazodone's metabolism to m-CPP is a defining feature of its clinical profile.[9] It is therefore imperative to determine if dechloro trazodone undergoes a similar transformation. An in vitro liver microsomal stability assay provides a rapid and robust assessment of metabolic clearance and serves as a platform for metabolite identification. The absence of a chlorinated phenylpiperazine metabolite would be a significant differentiating factor.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube or 96-well plate on ice, prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL protein), a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and dechloro trazodone at a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is required to support the activity of CYP450 enzymes.
-
A control reaction should be run in parallel without the NADPH-regenerating system to account for non-enzymatic degradation.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) containing an internal standard. The organic solvent terminates the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of dechloro trazodone at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of dechloro trazodone remaining versus time.
-
The slope of the linear portion of this plot is equal to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
The LC-MS/MS data from the later time points can also be analyzed to tentatively identify major metabolites by searching for expected mass shifts (e.g., hydroxylation, N-dealkylation).
-
In Vivo Evaluation: From Animal Models to Therapeutic Hypothesis
Causality: Following a favorable in vitro profile (e.g., desired receptor antagonism, metabolic stability, lack of problematic metabolites), in vivo studies are necessary to understand the compound's integrated effects in a complex biological system. These studies assess pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and preliminary safety.
Experimental Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity in Rodents
-
Habituation (Day 1):
-
Individually place mice or rats in a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).
-
Allow the animal to swim for 15 minutes.
-
Remove the animal, dry it thoroughly with a towel, and return it to its home cage. This pre-exposure induces a state of behavioral despair (immobility) in the subsequent test.
-
-
Drug Administration (Day 2):
-
Administer dechloro trazodone, a positive control (e.g., imipramine or trazodone), or vehicle (e.g., saline with 0.5% Tween 80) to different groups of animals via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
The dose and pre-treatment time (e.g., 60 minutes before the test) should be informed by preliminary pharmacokinetic data.
-
-
Test Session (Day 2):
-
Place the animals back into the swim cylinders.
-
Record the session (typically 6 minutes) with a video camera.
-
A trained observer, blind to the treatment conditions, should score the last 4 minutes of the session. The primary measure is the duration of immobility, defined as the time the animal spends floating passively with only minor movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test).
-
A significant reduction in immobility time by dechloro trazodone compared to the vehicle is interpreted as an antidepressant-like effect.
-
Data Presentation: Key Pharmacokinetic & Pharmacodynamic Parameters
| Parameter | Trazodone (Reference) | Dechloro Trazodone (Experimental) |
| Pharmacokinetics (Rodent, Oral) | ||
| Tmax (Time to peak concentration) | ~1-2 hours[15] | To be determined |
| t½ (Elimination half-life) | Biphasic, ~5-13 hours (human)[16] | To be determined |
| Bioavailability (%) | Variable, increased with food[17] | To be determined |
| Major Metabolite(s) | m-CPP[9] | To be determined (Hypothesis: Phenylpiperazine) |
| Pharmacodynamics (Rodent) | ||
| Forced Swim Test (Immobility) | Decreased | To be determined |
| Elevated Plus Maze (% Time in Open Arms) | Increased (Anxiolytic) | To be determined |
| Locomotor Activity | Decreased (Sedative) | To be determined |
Synthesis and Future Directions
The comprehensive pharmacological characterization of dechloro trazodone, as outlined in this guide, provides a rigorous pathway to understanding its therapeutic potential. The key inflection point in its development will be the analysis of its metabolic profile. If dechloro trazodone retains the potent 5-HT2A and α1-adrenergic antagonism responsible for trazodone's hypnotic effects, while also inhibiting SERT, and crucially, does not produce an anxiogenic metabolite like m-CPP, it could represent a significant advancement in the treatment of major depressive disorder, particularly in patients with comorbid anxiety and insomnia.
Successful completion of this preclinical blueprint would provide the necessary data package to justify progression into formal IND-enabling toxicology studies and, ultimately, first-in-human clinical trials. The scientific integrity of the program rests on the methodical, hypothesis-driven approach detailed herein, ensuring that each experimental choice is validated by the preceding data and logically informs the next step in the development cascade.
References
- Vertex AI Search. (2015). trazodone HCl.
- Vertex AI Search. Mechanism of Action of Trazodone: a Multifunctional Drug.
- Vertex AI Search. (2025). What is the mechanism of action for Trazodone (triazolopyridine antidepressant)?.
- National Center for Biotechnology Information.
- MedCentral. Trazodone: uses, dosing, warnings, adverse events, interactions.
- Rotzinger, S., et al. (2018). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition.
- Drugs.com. (2025). Trazodone Uses, Dosage, Side Effects & Warnings.
- Kast, R. E. (2009). Trazodone generates m-CPP: In 2008 risks from m-CPP might outweigh benefits of trazodone.
- Drugs.com. (2025). Can trazodone cause a false positive on a drug test?.
- Mayo Clinic. Trazodone (oral route) - Side effects & dosage.
- U.S.
- Medscape. Raldesy, Desyrel (DSC) (trazodone) dosing, indications, interactions, adverse effects, and more.
- RxList. Desyrel (Trazodone Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings.
- Med Ed 101. (2024). Sleep Or Depression? Trazodone's Dose Dependent Clinical Response.
- ResearchGate. Trazodone affinities at neurotransmitter receptors and transporters....
- Valeri, P., et al. (1991). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Brain Research Bulletin.
- Caccia, S. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed.
- Kast, R. E. (2009). Are we done with trazodone? The potential for damage by m-CPP - A metabolite of trazodone.
- ResearchGate. Chemical structures of trazodone and m-CPP.
- Momin, S. G., et al. (2015). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. PubMed Central.
- National Center for Biotechnology Information. Dechloro trazodone | C19H23N5O | CID 71315252 - PubChem.
- PubMed. (2025).
- Caccia, S., et al. Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC.
- SciSpace. (2013).
- ResearchGate. (2025).
- PubMed. Pharmacokinetics of trazodone sustained-release tablets in healthy subjects: Three open-label, randomized crossover studies.
- Sable, V., & Wagh, S. (2024). Development and Evaluation of Trazodone Hydrochloride Tablets for Oral Drug Delivery Technology.
- Kumar, A., et al. (2024). Interaction between antidepressant drug trazodone with double-stranded DNA.
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. dl.icdst.org [dl.icdst.org]
- 4. meded101.com [meded101.com]
- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. medcentral.com [medcentral.com]
- 8. dl.icdst.org [dl.icdst.org]
- 9. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dechloro trazodone | C19H23N5O | CID 71315252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Desyrel (Trazodone Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Pharmacokinetics of trazodone sustained-release tablets in healthy subjects: Three open-label, randomized crossover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Case of "Dechloro Trazodone": A Technical Exploration into the History and Discovery of Trazodone and its Metabolites
A Foreword for the Scientific Community: The discourse surrounding "Dechloro Trazodone" necessitates a clarification at the outset. Extensive review of scientific literature, patent databases, and chemical registries reveals no evidence of a compound formally recognized by this name. It is plausible that the term is a misnomer, potentially referring to a theoretical analog, a misunderstanding of its metabolic pathways, or an internal laboratory code that has not entered public scientific domain. This guide, therefore, will address the core topic by providing a comprehensive technical overview of the discovery, history, and chemical properties of the well-documented and clinically significant parent compound, Trazodone , and its primary active metabolite, meta-chlorophenylpiperazine (mCPP) . We will explore the synthesis of Trazodone, its metabolic fate, and the pharmacological significance of its derivatives, thereby providing a robust framework for understanding the chemical space around this important therapeutic agent.
The Genesis of a Novel Antidepressant: The Trazodone Story
Following its development, Trazodone was patented and subsequently introduced to the market in numerous countries. In 1981, it received approval from the U.S. Food and Drug Administration (FDA) for the treatment of major depressive disorder.[2][4] Its unique mechanism of action, classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI), set it apart from other antidepressants.[4][5]
A Glimpse into the Molecular Architecture: The Synthesis of Trazodone
The chemical synthesis of Trazodone is a multi-step process that has been refined over the years to improve yield and purity. A common synthetic route involves the reaction of key intermediates to construct the final molecule.[6][7]
A prevalent method for synthesizing Trazodone hydrochloride involves the cyclocondensation of m-chloroaniline with diethanolamine and hydrobromic acid to yield 1-(3-chlorophenyl)piperazine dihydrobromide.[6] This intermediate is then reacted with 1-bromo-3-chloropropane, followed by condensation with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to produce Trazodone.[6] The final step typically involves converting the Trazodone base to its hydrochloride salt for pharmaceutical use.[8]
Recent advancements have explored microwave-assisted synthesis to significantly reduce reaction times and the use of toxic organic solvents.[9]
Visualizing the Synthetic Pathway
Caption: A simplified workflow of a common Trazodone synthesis pathway.
The Metabolic Journey: Unraveling the Fate of Trazodone in the Body
Trazodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[1][2] The major metabolic pathways include N-oxidation, hydroxylation, and N-dealkylation.[4]
The most significant metabolite in terms of pharmacological activity is meta-chlorophenylpiperazine (mCPP) .[1][2] mCPP is formed through the N-dealkylation of the propyl side chain of Trazodone.[10] While present at lower concentrations than the parent drug, mCPP is itself a psychoactive substance with a distinct pharmacological profile.[1][8] Other metabolites, such as a dihydrodiol metabolite and oxatriazolin propionic acid, have also been identified but are considered to be of lesser clinical significance.[4]
It is crucial to note that no "dechloro" metabolite of Trazodone has been reported in the scientific literature. The chlorine atom on the phenyl ring is a stable feature of the molecule and its primary metabolites.
Key Metabolic Pathways of Trazodone
Caption: Major metabolic pathways of Trazodone in the human body.
The Pharmacological Fingerprint: Mechanism of Action of Trazodone and mCPP
Trazodone's therapeutic effects are attributed to its unique dual action on the serotonergic system. It acts as an antagonist at serotonin 5-HT2A receptors and also inhibits the reuptake of serotonin.[5][11] This profile distinguishes it from SSRIs, which primarily act as reuptake inhibitors. The 5-HT2A antagonism is thought to contribute to its antidepressant and anxiolytic effects, as well as its notable sedative properties, which has led to its off-label use for insomnia.[2][5]
The active metabolite, mCPP, exhibits a different pharmacological profile. It is a non-selective serotonin receptor agonist and also interacts with other neurotransmitter systems.[12][13] The contribution of mCPP to the overall clinical effects of Trazodone is a subject of ongoing research, with some studies suggesting it may modulate the parent drug's effects.[12]
Comparative Pharmacological Profile
| Compound | Primary Mechanism of Action | Key Receptor Interactions |
| Trazodone | Serotonin Antagonist and Reuptake Inhibitor (SARI) | 5-HT2A antagonist, Serotonin reuptake inhibitor |
| mCPP | Non-selective Serotonin Receptor Agonist | Agonist at various 5-HT receptors |
Analytical Methodologies for Trazodone and its Metabolites
The quantification of Trazodone and its metabolites, particularly mCPP, in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Various analytical techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with different detection methods is a widely used technique.[14][15] For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice, allowing for the accurate determination of low concentrations of the analytes in complex matrices like plasma and urine.[3]
Step-by-Step Overview of a Typical LC-MS/MS Protocol for Trazodone Analysis
-
Sample Preparation:
-
Aliquots of plasma or urine are collected.
-
An internal standard (a compound with similar chemical properties to the analyte) is added to each sample for accurate quantification.
-
Proteins are precipitated from the sample using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system.
-
A C18 or similar reversed-phase column is typically used to separate Trazodone and mCPP from other components in the sample matrix.
-
A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compounds from the column.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive mode is commonly used to generate charged ions of the analytes.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Trazodone, mCPP, and the internal standard are monitored for highly selective and sensitive detection.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by analyzing samples with known concentrations of the analyte.
-
The concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
A Note on a Related Compound: Etoperidone
Etoperidone is another phenylpiperazine antidepressant that is structurally and pharmacologically related to Trazodone. Like Trazodone, it is metabolized to mCPP.[12] Etoperidone also exhibits a complex pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor. The study of etoperidone and its comparison to trazodone can provide valuable insights into the structure-activity relationships of this class of compounds.
Conclusion
While the term "Dechloro Trazodone" does not correspond to a recognized chemical entity, a thorough investigation into the history, synthesis, and metabolism of Trazodone provides a deep understanding of this important antidepressant. The discovery of Trazodone marked a significant advancement in the treatment of depression, offering a novel mechanism of action with a distinct side-effect profile compared to its predecessors. Its primary active metabolite, mCPP, adds another layer of complexity to its pharmacology. Future research may continue to explore the synthesis of novel Trazodone analogs with improved therapeutic properties, but as of now, the scientific narrative is centered on Trazodone and its well-characterized derivatives.
References
-
Trazodone - bionity.com. (n.d.). Retrieved January 16, 2026, from [Link]
-
Trazodone | Definition, Medication, Uses, & Side Effects - Britannica. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Makers Behind Trazodone: A Look at Its Origins and Development - Oreate AI Blog. (2026, January 15). Retrieved January 16, 2026, from [Link]
-
Synthesis of Trazodone Hydrochloride - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Trazodone - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]
- WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form - Google Patents. (n.d.).
-
Trazodone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats - medica@musc. (1999, January 1). Retrieved January 16, 2026, from [Link]
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019, April 23). Retrieved January 16, 2026, from [Link]
- WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents. (n.d.).
-
A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. (2023, June 5). Retrieved January 16, 2026, from [Link]
-
Trazodone - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022, October 26). Retrieved January 16, 2026, from [Link]
-
Etoperidone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mechanisms of the development of trazodone withdrawal symptoms - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Trazodone | C19H22ClN5O | CID 5533 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Trazodone Withdrawal & Detox | Symptoms & Detox Timelines - Boca Recovery Center. (2023, May 3). Retrieved January 16, 2026, from [Link]
-
Etoperidone | C19H28ClN5O | CID 40589 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Trazodone: Interactions, Addiction, Withdrawal & Side Effects. (n.d.). Retrieved January 16, 2026, from [Link]
-
Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma - SciSpace. (2013, February 25). Retrieved January 16, 2026, from [Link]
- CN105777745A - Preparation method of trazodone hydrochloride - Google Patents. (n.d.).
-
The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Development and validation of liquid chromatogrphic method for Trazodone hydrochloride - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 2. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addictioncenter.com [addictioncenter.com]
- 4. youtube.com [youtube.com]
- 5. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]
- 6. drugs.com [drugs.com]
- 7. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. relevancerecovery.com [relevancerecovery.com]
- 12. Mechanisms of the development of trazodone withdrawal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Etoperidone - Wikipedia [en.wikipedia.org]
- 15. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Dechloro Trazodone (Impurity B)
The following Application Note and Protocol is designed for researchers and quality control scientists involved in the impurity profiling of Trazodone Hydrochloride. It synthesizes regulatory standards (USP/EP) with practical, field-proven methodology.
Executive Summary & Scientific Rationale
In the synthesis and stability monitoring of Trazodone Hydrochloride, Dechloro Trazodone (also known as Deschloro Trazodone or Impurity B) is a critical process-related impurity and degradation product. Chemically, it is the analog of Trazodone lacking the chlorine atom on the phenylpiperazine ring.
The Chromatographic Challenge
The separation of Dechloro Trazodone from the parent API is governed by hydrophobic subtraction . The chlorine atom on Trazodone contributes significantly to its lipophilicity. Its removal renders Dechloro Trazodone more polar, resulting in a lower retention factor (
This protocol utilizes a gradient elution strategy on an L1 (C18) column. The method is designed to:
-
Retain the early-eluting Dechloro Trazodone (RRT ~0.65) sufficiently to separate it from the solvent front.
-
Resolve it from the massive parent peak (Trazodone) and other known impurities (e.g., N-oxide, dimers).
-
Suppress silanol interactions using a triethylamine (TEA) modified buffer, ensuring sharp peak shapes for these basic nitrogenous compounds.
Chemical Identity & Properties
| Compound | Chemical Name | Structure Feature | Elution Order |
| Dechloro Trazodone | 2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | Lacks Cl atom on phenyl ring | First (More Polar) |
| Trazodone HCl | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Contains Cl atom | Second (Less Polar) |
Experimental Protocol
Reagents and Standards
-
Dechloro Trazodone Reference Standard: >98% purity (ensure CoA verification).
-
Trazodone Hydrochloride USP RS: For system suitability and RRT calculation.
-
Acetonitrile (ACN): HPLC Grade.
-
Water: Milli-Q or HPLC Grade.
-
Triethylamine (TEA): High purity (>99.5%).
-
Monobasic Potassium Phosphate (
): AR Grade. -
Phosphoric Acid: For pH adjustment.
Chromatographic Conditions
This method is aligned with USP monographs for Organic Impurities but optimized for the specific resolution of Dechloro Trazodone.
| Parameter | Setting |
| Column | C18 (L1 packing), 4.6 mm × 150 mm, 3.5 µm or 5 µm (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB-C18) |
| Flow Rate | 1.0 mL/min (Adjustable 0.8–1.5 mL/min based on backpressure) |
| Column Temp | 40°C |
| Injection Volume | 10–20 µL |
| Detector | UV-Vis / PDA at 254 nm (Secondary monitoring at 246 nm) |
| Run Time | 65 Minutes |
Mobile Phase Preparation
Solution A (Buffer Phase):
-
Dissolve 6.8 g of Monobasic Potassium Phosphate in 1000 mL of water.
-
Add 1.0 mL of Triethylamine (TEA).
-
Adjust pH to 6.0 ± 0.05 with dilute Phosphoric Acid or KOH.
-
Filter through a 0.45 µm nylon membrane and degas.
Solution B (Organic Phase):
-
100% Acetonitrile (degassed).
Gradient Program
Rationale: The initial isocratic hold ensures Dechloro Trazodone does not co-elute with the solvent front. The slow ramp to 30 minutes separates it from the main Trazodone peak.
| Time (min) | Solution A (%) | Solution B (%) | Event |
| 0.0 | 90 | 10 | Injection / Hold |
| 5.0 | 90 | 10 | Isocratic Hold |
| 30.0 | 60 | 40 | Linear Ramp (Elution of Dechloro & Trazodone) |
| 45.0 | 40 | 60 | Wash (Elution of late impurities) |
| 55.0 | 90 | 10 | Re-equilibration |
| 65.0 | 90 | 10 | End of Run |
Sample Preparation Workflow
Protocol Steps:
-
Diluent: Methanol : Water : HCl (650 : 350 : 3). Note: Acidic diluent ensures complete solubility of the salt form.
-
Standard Solution: Prepare a stock of Dechloro Trazodone at 0.1 mg/mL. Dilute to a working concentration of approx. 0.7 µg/mL (0.14% limit level).
-
Sample Solution: Accurately weigh Trazodone HCl API or powdered tablets equivalent to 50 mg. Transfer to a 100 mL volumetric flask. Add 80 mL Diluent, sonicate for 10 minutes, cool, and dilute to volume (Concentration ~500 µg/mL).
System Suitability & Validation Criteria
Before releasing results, the chromatographic system must meet the following self-validating criteria.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between Dechloro Trazodone and Trazodone | Ensures accurate integration of the small impurity peak. |
| Tailing Factor ( | NMT 2.0 | Basic amines tend to tail; TEA in buffer controls this. |
| Relative Retention Time (RRT) | Dechloro Trazodone ≈ 0.65 | Confirms peak identity relative to Trazodone (1.0). |
| % RSD (Standard) | NMT 5.0% (n=6 injections) | Verifies injection precision at low concentrations. |
Expected Chromatogram Topology
-
~2.5 min: Void Volume / Solvent Front
-
~15-18 min: Dechloro Trazodone (Impurity B)
-
~24-26 min: Trazodone (Main Peak)
-
>30 min: Late eluting dimers/non-polars
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 2.0 | Silanol interaction | Ensure TEA is added to buffer; Check column age; Lower pH slightly to 5.8. |
| RRT Shift | Gradient delay volume | Adjust the "Isocratic Hold" (0-5 min) duration. If peak elutes too early, increase hold time. |
| Baseline Drift | UV absorbance of TEA | Ensure high-quality HPLC-grade TEA; Use a reference wavelength if using PDA (e.g., 360 nm). |
| Ghost Peaks | Carryover | Trazodone is sticky. Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid. |
References
-
United States Pharmacopeia (USP). Trazodone Hydrochloride Tablets: Organic Impurities. USP-NF Online.
-
European Pharmacopoeia (Ph. Eur.). Trazodone Hydrochloride Monograph 01/2008:1488.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315252: Dechloro Trazodone.
-
LGC Standards. Dechloro Trazodone (Impurity B) Reference Material Data Sheet.
Application Note: Characterizing the Neuropharmacology of Dechloro Trazodone (m-CPP) via In Vitro Radioligand Binding Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Dechloro Trazodone, also known as meta-chlorophenylpiperazine (m-CPP), using in vitro neuroreceptor radioligand binding assays. Dechloro Trazodone is a principal active metabolite of the antidepressant drug Trazodone, formed via hepatic catabolism by the CYP3A4 enzyme[1][2]. Understanding its binding affinity across a range of central nervous system (CNS) receptors is critical for elucidating its therapeutic mechanism and off-target liability profile. This guide details the principles of competitive radioligand binding, provides validated, step-by-step protocols for membrane preparation and filtration binding assays, and outlines the necessary data analysis to determine inhibitory constant (Kᵢ) values.
Introduction: The Scientific Imperative
Trazodone is a widely prescribed antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class[1]. Its clinical efficacy is attributed to a complex polypharmacology, including antagonism at serotonin 5-HT₂ₐ receptors and inhibition of the serotonin transporter (SERT)[3]. However, the pharmacological activity of its primary metabolite, m-CPP, significantly contributes to the overall effect and potential side effects of the parent drug[1][4].
m-CPP itself is a psychoactive compound with a strong affinity for multiple serotonergic receptors, where it often acts as a direct agonist[3][5][6]. Characterizing the precise binding affinity of m-CPP at these and other CNS receptors is paramount for:
-
Mechanism of Action (MoA) Deconvolution: Differentiating the pharmacological contribution of the metabolite from the parent drug.
-
Safety and Tolerability Profiling: Identifying potential off-target interactions that may lead to adverse effects such as anxiety or migraines, which have been linked to m-CPP's action on 5-HT₂꜀ and 5-HT₂ₑ receptors, respectively[5].
-
Drug Development: Providing a framework for designing new chemical entities with improved selectivity and reduced metabolite-driven side effects.
Radioligand binding assays are the gold-standard method for determining the affinity of a test compound for a specific receptor[7][8]. This technique relies on the principle of competitive displacement, where the unlabeled test compound (m-CPP) competes with a high-affinity, radioactively labeled ligand for binding to a receptor preparation. The concentration-dependent displacement of the radioligand allows for the calculation of the test compound's half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibitory constant (Kᵢ)[9].
Principle of Competitive Radioligand Binding
The assay quantifies the affinity of Dechloro Trazodone (m-CPP) by measuring its ability to displace a specific, high-affinity radioligand from its target receptor. The experiment involves incubating a fixed amount of receptor source (e.g., cell membranes) with a fixed concentration of radioligand in the presence of varying concentrations of the unlabeled m-CPP. As the concentration of m-CPP increases, it displaces more radioligand, reducing the amount of radioactivity bound to the membranes. This relationship is used to determine the IC₅₀.
Caption: Principle of Competitive Ligand Binding.
Summary of Dechloro Trazodone (m-CPP) Binding Affinity
The following table summarizes the reported binding affinities (Kᵢ) of m-CPP for several key neuroreceptors. This data is essential for selecting appropriate radioligands and interpreting experimental results. Kᵢ values represent the concentration of m-CPP required to occupy 50% of the receptors at equilibrium; a lower value indicates a stronger binding affinity[5].
| Receptor Target | Reported Kᵢ (nM) | Functional Activity | Potential Clinical Relevance |
| 5-HT₂꜀ | 3.4 | Agonist | Anxiety, Appetite Loss[5] |
| 5-HT₁ₐ | 18.9 | Antagonist / Weak Partial Agonist | Antidepressant effects[10] |
| 5-HT₂ₑ | 28.8 | Agonist | Migraine induction[5] |
| 5-HT₂ₐ | 32.1 | Agonist | Hallucinogenic effects, vasoconstriction[5][11] |
| SERT | 230 | Inhibitor / Releaser | Serotonergic modulation[12] |
| α₁-Adrenergic | ~100 | Antagonist | Orthostatic hypotension, sedation |
| α₂-Adrenergic | ~600 | Antagonist | Modulates neurotransmitter release[13] |
Note: Kᵢ values are compiled from multiple literature sources and may vary based on experimental conditions (e.g., tissue source, radioligand used). This table serves as a reference guide.
Experimental Protocols
This section provides detailed, field-proven methodologies for conducting a filtration-based radioligand binding assay.
Workflow Overview
The entire process, from preparing the biological source to analyzing the final data, follows a systematic workflow to ensure reproducibility and accuracy.
Caption: End-to-end workflow for a neuroreceptor binding assay.
Protocol 1: Membrane Preparation from Cell Culture
This protocol describes the isolation of a crude membrane fraction from cultured cells overexpressing the receptor of interest. A high-quality membrane preparation is crucial for obtaining robust and reproducible data.
-
Rationale: Using isolated membranes rather than whole cells provides a concentrated source of the target receptor, reduces interference from cytosolic components, and simplifies the assay matrix[8]. All steps should be performed at 4°C or on ice to minimize proteolytic degradation[14].
-
Materials:
-
Cell pellet (from ~10⁸ cells)
-
Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail immediately before use[14].
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4[14].
-
Handheld homogenizer (e.g., Ultra-Turrax)
-
High-speed refrigerated centrifuge and appropriate tubes.
-
-
Step-by-Step Procedure:
-
Resuspend: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer[14].
-
Lyse: Homogenize the cell suspension with 3-4 short bursts (15 seconds each) at 20,000 rpm. Keep the tube on ice between bursts to prevent heating[14].
-
Low-Speed Spin: Centrifuge the lysate at 300 x g for 10 minutes at 4°C to pellet nuclei and intact cells[14].
-
Collect Supernatant: Carefully transfer the supernatant to a new high-speed centrifuge tube.
-
High-Speed Spin: Centrifuge the supernatant at 43,000 x g for 20 minutes at 4°C to pellet the membrane fraction[14].
-
Wash: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed spin (Step 5). This wash step is critical for removing residual cytosolic proteins.
-
Final Resuspension: Discard the supernatant and resuspend the final pellet in a small volume (e.g., 1-2 mL) of Storage Buffer. The sucrose acts as a cryoprotectant.
-
Quantify: Determine the total protein concentration using a standard method like the BCA assay.
-
Store: Aliquot the membrane preparation into single-use volumes and store at -80°C until needed. Avoid repeated freeze-thaw cycles.
-
Protocol 2: 96-Well Filtration Binding Assay (e.g., for 5-HT₂ₐ Receptor)
This protocol is optimized for a 96-well format using vacuum filtration to separate bound from free radioligand[15][16].
-
Rationale: Filtration is a rapid and efficient method for separating membrane-bound radioactivity from the unbound radioligand in the buffer[17][18]. Pre-treating the filter plate with polyethyleneimine (PEI) reduces non-specific binding of the radioligand to the filter material itself[19].
-
Materials:
-
Receptor Source: Membrane preparation (e.g., 10-20 µg protein/well).
-
Radioligand: [³H]Ketanserin (for 5-HT₂ₐ), specific activity >60 Ci/mmol. Final concentration should be at or below its Kₔ value (~1-2 nM)[15].
-
Test Compound: Dechloro Trazodone (m-CPP) stock solution (e.g., 10 mM in DMSO), serially diluted.
-
Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., Mianserin or unlabeled Ketanserin for 5-HT₂ₐ).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[16].
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well GF/B filter plates, vacuum manifold (cell harvester), microplate scintillation counter, liquid scintillation cocktail (e.g., Betaplate Scint)[16][19].
-
-
Step-by-Step Procedure:
-
Pre-treat Filter Plate: Add 100 µL of 0.3-0.5% PEI solution to each well of the filter plate. Incubate for at least 30 minutes, then aspirate the solution using the vacuum manifold[16][19].
-
Prepare Assay Plate: In a separate 96-well polypropylene plate, set up the assay in a final volume of 250 µL per well[16]. Add reagents in the following order:
-
150 µL of Assay Buffer (for competition wells) OR NSB Agent (for NSB wells) OR Assay Buffer (for Total Binding wells).
-
50 µL of diluted m-CPP (for competition wells) OR Assay Buffer (for NSB and Total Binding wells).
-
50 µL of diluted radioligand ([³H]Ketanserin).
-
Initiate the reaction by adding: 50 µL of the diluted membrane preparation to all wells.
-
-
Incubate: Gently agitate the plate and incubate for 60 minutes at 30°C to allow the binding reaction to reach equilibrium[16].
-
Filter: Place the filter plate on the vacuum manifold and rapidly transfer the contents of the assay plate to the filter plate. Apply vacuum to trap the membranes on the filter.
-
Wash: Immediately wash each well 4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand[16]. Do not allow the filters to dry out between washes.
-
Dry: After the final wash, dry the filter plate completely, typically for 30-60 minutes at 50°C[16][19].
-
Add Scintillant: Add 40-50 µL of liquid scintillation cocktail to each well.
-
Count: Seal the plate and count the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) using a microplate scintillation counter[16].
-
Data Analysis and Interpretation
Proper data analysis is essential to convert raw radioactivity counts into a meaningful measure of binding affinity (Kᵢ).
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
This calculation is performed for each concentration of m-CPP. The result represents the amount of radioligand bound specifically to the target receptor.
-
-
Generate Competition Curve:
-
Plot the Specific Binding (as a percentage of the control without any competitor) against the logarithm of the m-CPP concentration.
-
This will produce a sigmoidal dose-response curve. Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit the curve and determine the IC₅₀ value[18].
-
-
Calculate Kᵢ using the Cheng-Prusoff Equation:
-
The IC₅₀ is an operational parameter that depends on the concentration of the radioligand used in the assay[9][20]. To determine the intrinsic affinity of m-CPP for the receptor, the IC₅₀ must be converted to the Kᵢ.
-
The Cheng-Prusoff equation is the standard formula for this conversion[21]. Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
Kᵢ = Inhibitory constant for m-CPP.
-
IC₅₀ = Concentration of m-CPP that inhibits 50% of specific binding.
-
[L] = Concentration of the radioligand used in the assay.
-
Kₔ = Dissociation constant of the radioligand for the receptor (must be determined in separate saturation binding experiments or obtained from literature).
-
-
Conclusion
The protocols and data presented in this application note provide a robust framework for the in vitro pharmacological characterization of Dechloro Trazodone (m-CPP). By employing high-quality membrane preparations and a validated filtration binding assay, researchers can obtain reliable IC₅₀ and Kᵢ values. This information is indispensable for understanding the compound's mechanism of action, predicting potential clinical effects, and guiding future drug discovery efforts in neuropsychopharmacology.
References
-
Cusack, B., Nelson, A., & Richelson, E. (1994). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology, 114(4), 655-659. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Caccia, S., et al. (1983). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Journal of pharmacy and pharmacology, 35(5), 320-321. [Link]
-
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. [Link]
-
Teitler, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 83-91. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. [Link]
-
Caccia, S., et al. (1981). Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography. Journal of chromatography, 210(2), 311-318. [Link]
-
Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 29(3), 159-166. [Link]
-
Samanin, R., et al. (1979). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of pharmacy and pharmacology, 31(5), 320-321. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Feighner, J. P. (1999). [Metachlorophenylpiperazine (mCPP): a new designer drug]. L'Encephale, 25(5), 458-461. [Link]
-
Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS spectrums, 14(10), 536-546. [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]
-
Zohar, J., et al. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 100(3), 339-344. [Link]
-
Sun, S., & Bleckman, T. M. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening (pp. 145-154). Humana Press. [Link]
-
Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]
-
Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572-575. [Link]
-
Pira, L., et al. (1996). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Synapse, 24(2), 184-186. [Link]
-
Hossain, M. A., et al. (2018). In vitro receptor binding assays: General methods and considerations. MethodsX, 5, 598-605. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dl.icdst.org [dl.icdst.org]
- 3. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. researchgate.net [researchgate.net]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preclinical Characterization & Qualification of Dechloro Trazodone (Impurity B)
Part 1: Executive Summary & Strategic Rationale
Dechloro Trazodone (DCT) , pharmacopeially designated as Trazodone Impurity B (CAS: 62337-66-0), represents a critical structural analog of the antidepressant Trazodone.[1][2] Structurally, it lacks the chlorine atom at the meta-position of the phenylpiperazine ring.[1][2]
While often categorized merely as a process impurity or degradation product, the removal of this halogen atom fundamentally alters the compound's pharmacophore.[1][2] Trazodone metabolizes to m-chlorophenylpiperazine (mCPP) , a serotonergic agent.[1][2][3] Conversely, DCT is predicted to metabolize to 1-phenylpiperazine (PP) , a compound with known sympathomimetic and amphetamine-like properties.[1][2]
The "Chlorine Switch" Hypothesis: The core objective of this study design is not just general toxicity screening, but specifically testing the hypothesis that DCT shifts the pharmacological profile from Sedative/Serotonergic (Parent) to Stimulant/Sympathomimetic (Impurity). [1]
This guide outlines a tiered preclinical strategy to qualify DCT under ICH Q3A(R2) and ICH M7 guidelines while addressing its specific pharmacological risks.
Part 2: In Silico & In Vitro Profiling (The "Fail Fast" Phase)[1]
Before animal testing, we must establish the molecular footprint of DCT.[1][2] The absence of chlorine likely reduces metabolic stability and alters receptor affinity.[1][2]
Comparative Receptor Binding Profiling
Objective: Determine if DCT retains the 5-HT2A antagonism of Trazodone or shifts affinity toward monoamine transporters (NET/DAT), characteristic of phenylpiperazines.[1][2]
Experimental Logic:
-
Target Panel: 5-HT2A, 5-HT2C, Alpha-1 Adrenergic, SERT, NET, DAT.[1][2]
-
Control: Trazodone HCl (Parent) and 1-Phenylpiperazine (Positive Control for stimulant profile).[1][2]
Protocol A: Competitive Radioligand Binding Assay (5-HT2A)
This protocol validates whether DCT retains the therapeutic mechanism of the parent drug.[1][2]
-
Membrane Preparation:
-
Incubation:
-
Termination:
-
Analysis:
Success Criteria:
-
If DCT Ki > 1000 nM at 5-HT2A, it has lost the parent's therapeutic mechanism.[1][2]
-
If DCT shows high affinity (<100 nM) for NET/DAT, it confirms the "Stimulant Shift" risk.[1]
Metabolic Stability & Metabolite Identification
Objective: Confirm if DCT metabolizes to 1-Phenylpiperazine (PP).
Workflow:
-
Incubate DCT (10 µM) with pooled human liver microsomes (HLM) + NADPH.[1][2]
-
Sample at 0, 15, 30, and 60 mins.
-
Analyze via LC-MS/MS (Q-TOF) looking for the m/z 163.1 (Phenylpiperazine) fragment.[1][2]
-
Comparison: Run parallel incubation with Trazodone to visualize the mCPP vs. PP divergence.
Part 3: Visualizing the Pharmacological Divergence
The following diagram illustrates the mechanistic divergence that necessitates this specific study design.
Caption: Figure 1. The "Chlorine Switch."[1][2] Loss of the halogen atom directs metabolism toward Phenylpiperazine, shifting the safety profile from serotonergic modulation to adrenergic stimulation.[1][2]
Part 4: In Vivo Safety Pharmacology (The "Go/No-Go" Phase)[1][2]
If in vitro data suggests high adrenergic affinity or stability, in vivo confirmation is required.[1][2] We utilize a modified Irwin Test to detect CNS stimulation, which is the inverse of the expected Trazodone profile.[1][2]
Protocol B: Modified Irwin Test (Rat) for Stimulant Detection
Rationale: Standard Trazodone safety studies look for excessive sedation.[1][2] For DCT, we must look for hyperactivity.[1][2]
Experimental Design:
-
Groups: Vehicle, Trazodone (High Dose), DCT (Equimolar Dose), Amphetamine (Positive Control).[1]
Observation Matrix (0, 30, 60, 120, 240 min):
| Domain | Parameters Scored | Significance for DCT |
| Behavioral | Spontaneous locomotor activity, Stereotypy (head weaving, circling) | High: Indicates amphetamine-like PP activity.[1][2] |
| Neurological | Tremors, Convulsions, Straub tail | High: Serotonin syndrome or seizure risk.[1] |
| Autonomic | Pupil diameter (Mydriasis), Salivation, Piloerection | High: Mydriasis/Piloerection suggests adrenergic activation.[1] |
| Tone | Grip strength, limb tone | Medium: General toxicity.[1][2] |
Data Analysis: Scores are tabulated. A "Stimulation Index" is calculated by summing scores for locomotion, stereotypy, and mydriasis.[1]
-
Result Interpretation: If DCT group shows statistically significant elevation in Stimulation Index compared to Vehicle/Trazodone, the impurity possesses a distinct and hazardous toxicological profile requiring tight specification limits (<0.15%).[1]
Part 5: Impurity Qualification Strategy (Regulatory)[2]
If DCT is present in the final drug product above the Qualification Threshold (0.15% or 1.0 mg/day intake, whichever is lower, per ICH Q3A), a formal toxicological study is mandatory.[1]
The 28-Day Repeated Dose Toxicity Study
Objective: Identify "No Observed Adverse Effect Level" (NOAEL) and target organs.
-
Dosing: Daily oral gavage for 28 days.
-
Groups:
-
Endpoints:
Genotoxicity Assessment (ICH M7)
Since DCT is a de-halogenated analog, it is not structurally alerting for mutagenicity per se (unlike nitro- or chloro-anilines), but verification is required.[1][2]
-
Ames Test (OECD 471): Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) +/- S9 metabolic activation.[1][2]
-
In Vitro Micronucleus (OECD 487): In CHO cells to detect clastogenicity.[1][2]
Part 6: Summary of Specifications & Limits
Based on the data generated from the above modules, the specification limit for DCT in Trazodone API is determined:
| Scenario | Biological Finding | Regulatory Action (ICH Q3A) |
| Scenario A | DCT is pharmacologically inactive and non-genotoxic.[1][2] | Limit set by process capability (e.g., NMT 0.5%). |
| Scenario B | DCT shows potent sympathomimetic effects (PP-like) in vivo.[1][2] | Limit tightened to Safety Threshold (e.g., NMT 0.15%) or qualified by NOAEL. |
| Scenario C | DCT is genotoxic (Ames Positive).[1][2] | Limit reduced to TTC (Threshold of Toxicological Concern) levels (~1.5 µ g/day ) or "As Low As Reasonably Practicable" (ALARP). |
Decision Tree Diagram
Caption: Figure 2. Impurity Qualification Decision Tree adapted from ICH Q3A/M7 guidelines.
References
-
International Council for Harmonisation (ICH). (2006).[1][2][4] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1][2]Link
-
International Council for Harmonisation (ICH). (2017).[1][2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][2]Link
-
Rothman, R. B., et al. (2001).[1][2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2] Synapse, 39(1), 32-41.[1][2] (Establishing the pharmacology of phenylpiperazine analogs). Link
-
European Pharmacopoeia (Ph.[1][2][5] Eur.). Trazodone Hydrochloride Monograph 1488.[1][2] (Defines Impurity B/Dechloro Trazodone standards). Link
-
Caccia, S., et al. (1982).[1][2] "1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole."[1][2][3] Journal of Pharmacy and Pharmacology, 34(10), 674-675.[1][2][3] Link
Sources
Application Notes and Protocols for the Use of Dechloro Trazodone Reference Standard
Introduction
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Trazodone, a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, is no exception.[1][2][3] The manufacturing process and subsequent storage of Trazodone can lead to the formation of various impurities. Among these, Dechloro Trazodone, also known as Trazodone Impurity B, is a significant related substance that requires careful monitoring and control.[4][5]
This technical guide provides comprehensive application notes and detailed protocols for the use of a Dechloro Trazodone reference standard. It is intended for researchers, scientists, and drug development professionals engaged in the quality control, stability testing, and pharmacokinetic analysis of Trazodone. The protocols herein are designed to be self-validating, grounded in established analytical principles and regulatory expectations.
Understanding Dechloro Trazodone
Dechloro Trazodone is a structural analogue of Trazodone, lacking the chlorine atom on the phenylpiperazine ring.[4] Its presence in the Trazodone drug substance is typically a result of impurities in starting materials or side reactions during synthesis. As a potential impurity, its quantification is a critical aspect of quality control to ensure that the final drug product meets the stringent purity requirements set by regulatory bodies.
Chemical and Physical Properties of Dechloro Trazodone
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methods.
| Property | Value | Source |
| IUPAC Name | 2-[3-(4-phenylpiperazin-1-yl)propyl]-[6][7][8]triazolo[4,3-a]pyridin-3-one | [4] |
| Molecular Formula | C₁₉H₂₃N₅O | [4][5] |
| Molecular Weight | 337.42 g/mol | [5] |
| CAS Number | 62337-66-0 | [4][5] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred from general properties of similar compounds |
| Solubility | Soluble in methanol, acetonitrile, and DMSO | Inferred from common solvents used in HPLC methods for Trazodone |
Application Note 1: Impurity Profiling of Trazodone
The primary application of the Dechloro Trazodone reference standard is in the impurity profiling of Trazodone drug substance and drug products. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in new drug substances.[9] The Dechloro Trazodone reference standard serves as a crucial tool for the positive identification and accurate quantification of this specific impurity.
Workflow for Impurity Identification and Quantification
The following diagram illustrates a typical workflow for the use of a Dechloro Trazodone reference standard in impurity profiling.
Caption: Workflow for Trazodone impurity profiling using a Dechloro Trazodone reference standard.
Protocol 1: Quantification of Dechloro Trazodone in Trazodone Hydrochloride API by HPLC-UV
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of Dechloro Trazodone in Trazodone Hydrochloride active pharmaceutical ingredient (API).
1. Scope
This method is applicable for the quantitative determination of Dechloro Trazodone in Trazodone Hydrochloride API. The method is stability-indicating and can be used for routine quality control and stability testing.
2. Materials and Reagents
-
Dechloro Trazodone Reference Standard
-
Trazodone Hydrochloride API
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
HPLC system with a UV detector
3. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Reference Standard Stock Solution (RSSS): Accurately weigh approximately 10 mg of Dechloro Trazodone Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of about 100 µg/mL.
-
Working Reference Solution (WRS): Dilute 1.0 mL of the RSSS to 100.0 mL with Diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Sample Solution: Accurately weigh approximately 100 mg of Trazodone Hydrochloride API and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of about 1 mg/mL.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm (or equivalent) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the Diluent as a blank to ensure no interfering peaks are present.
-
Inject the WRS five times.
-
The relative standard deviation (RSD) of the peak areas for Dechloro Trazodone should be not more than 5.0%.
-
The tailing factor for the Dechloro Trazodone peak should be not more than 2.0.
-
The theoretical plates for the Dechloro Trazodone peak should be not less than 2000.
-
6. Analysis
-
Inject the Sample Solution in duplicate.
-
Identify the Dechloro Trazodone peak in the chromatogram of the Sample Solution by comparing its retention time with that of the peak in the chromatogram of the WRS.
-
Calculate the percentage of Dechloro Trazodone in the Trazodone Hydrochloride API using the following formula:
% Dechloro Trazodone = (Area_sample / Area_std) * (Conc_std / Conc_sample) * 100
Where:
-
Area_sample is the peak area of Dechloro Trazodone in the Sample Solution.
-
Area_std is the average peak area of Dechloro Trazodone in the WRS.
-
Conc_std is the concentration of Dechloro Trazodone in the WRS (in mg/mL).
-
Conc_sample is the concentration of Trazodone Hydrochloride in the Sample Solution (in mg/mL).
-
Protocol 2: Validation of the Analytical Method
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[10] The following protocol outlines the validation parameters for the HPLC method described above, in accordance with ICH Q2(R2) guidelines.[11]
1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Procedure: Analyze the diluent, a solution of the Trazodone Hydrochloride API, a solution of the Dechloro Trazodone reference standard, and a spiked sample solution containing both Trazodone and Dechloro Trazodone.
-
Acceptance Criteria: The Dechloro Trazodone peak should be well-resolved from the Trazodone peak and any other impurities. The peak purity of the Dechloro Trazodone peak in the spiked sample should be evaluated using a photodiode array (PDA) detector.
2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the Dechloro Trazodone reference standard, typically ranging from the limit of quantification (LOQ) to 150% of the specification limit for this impurity.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be not less than 0.99.
3. Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Analyze a sample of Trazodone Hydrochloride API spiked with known amounts of Dechloro Trazodone at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Acceptance Criteria: The recovery should be within 90.0% to 110.0% for each concentration level.
4. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the spiked sample at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: The RSD for the results of both repeatability and intermediate precision should be not more than 10.0%.
5. Limit of Quantification (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically established by analyzing a series of dilute solutions of the reference standard and determining the concentration at which the signal-to-noise ratio is approximately 10:1.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.
6. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±2 °C)
-
Mobile phase composition (e.g., ±2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Metabolic Pathway of Trazodone
While Dechloro Trazodone is primarily considered a process-related impurity, it is also important to understand the metabolic fate of Trazodone, which involves the formation of other metabolites such as m-chlorophenylpiperazine (m-CPP).[3][12]
Caption: Simplified metabolic pathway of Trazodone.
The Dechloro Trazodone reference standard is an indispensable tool for ensuring the quality and safety of Trazodone drug products. The protocols and application notes provided in this guide offer a robust framework for the accurate identification and quantification of this critical impurity. Adherence to these scientifically sound and validated methods will enable researchers and quality control professionals to meet the rigorous standards of the pharmaceutical industry and regulatory authorities.
References
- WO2017166050A1 - Method for preparing trazodone hydrochloride - Google P
-
Synthesis of Trazodone Hydrochloride - Semantic Scholar. (URL: [Link])
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed. (URL: [Link])
-
LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - ResearchGate. (URL: [Link])
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT 1A Ligands: Binding and Docking Studies - MDPI. (URL: [Link])
-
Spectrophotometric, spectrofluorimetric and LC determination of trazodone hydrochloride. (URL: [Link])
-
Trazodone | C19H22ClN5O | CID 5533 - PubChem - NIH. (URL: [Link])
-
Development and validation of liquid chromatogrphic method for Trazodone hydrochloride - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Trazodone - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma - SciSpace. (URL: [Link])
-
Trazodone - Wikipedia. (URL: [Link])
-
Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library. (URL: [Link])
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Dechloro trazodone | C19H23N5O | CID 71315252 - PubChem - NIH. (URL: [Link])
-
Trazodone Hydrochloride - USP-NF. (URL: [Link])
-
DECHLORO TRAZODONE - gsrs. (URL: [Link])
- WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form - Google P
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). (URL: [Link])
-
Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])
-
(PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review) - ResearchGate. (URL: [Link])
-
Pharmacokinetics and selected pharmacodynamics of trazodone following intravenous and oral administration to horses undergoing - AVMA Journals. (URL: [Link])
-
Trazodone-impurities | Pharmaffiliates. (URL: [Link])
-
CONFIRMATION OF TRAZODONE BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY - Washington State Patrol. (URL: [Link])
-
WHO: Update of Guideline of Reference Standards - ECA Academy. (URL: [Link])
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (URL: [Link])
-
Draft Guidance on Trazodone Hydrochloride - accessdata.fda.gov. (URL: [Link])
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH. (URL: [Link])
-
trazodone - ClinPGx. (URL: [Link])
-
Analytical Method Validation: Back to Basics, Part II - LCGC International. (URL: [Link])
-
Trazodone EP Impurities & USP Related Compounds - SynThink. (URL: [Link])
-
Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats - medica@musc. (URL: [Link])
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])
Sources
- 1. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trazodone - Wikipedia [en.wikipedia.org]
- 4. Dechloro trazodone | C19H23N5O | CID 71315252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. WO2017166050A1 - Method for preparing trazodone hydrochloride - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. emerypharma.com [emerypharma.com]
- 11. fda.gov [fda.gov]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving solubility of Dechloro Trazodone for in vitro studies
Technical Support Center: Dechloro Trazodone Solubility Guide
Executive Summary
Dechloro Trazodone (DCT), a known impurity (Impurity B) and metabolite of Trazodone, presents significant solubility challenges in aqueous in vitro systems. As a lipophilic weak base (calculated pKa ~6.7, LogP ~2.4), DCT exhibits pH-dependent solubility, often precipitating ("crashing out") when DMSO stocks are diluted into neutral physiological buffers (pH 7.4). This guide provides a scientifically grounded workflow to solubilize DCT, ensuring assay reproducibility and data integrity.
Module 1: Physicochemical Profiling & The "Crash" Mechanism
To solve the solubility problem, we must first understand the molecular behavior.
Q: Why does Dechloro Trazodone precipitate in my cell culture media? A: This is a classic "Lipophilic Weak Base" phenomenon.
-
The Chemistry: DCT contains a piperazine nitrogen with a pKa of approximately 6.7 [1].
-
The Mechanism:
-
At pH < 5.0: The nitrogen is protonated (
), making the molecule charged and water-soluble. -
At pH 7.4 (Physiological): The Henderson-Hasselbalch equation dictates that ~83% of the molecule exists as the uncharged Free Base (
).[1] -
The Result: The uncharged form is highly lipophilic and poorly soluble in water. When you dilute a concentrated DMSO stock into pH 7.4 media, the solvent capacity drops, the molecule de-protonates, and it precipitates immediately.
-
Table 1: Physicochemical Properties of Dechloro Trazodone
| Property | Value (Approx.) | Implication for Solubility |
|---|---|---|
| Molecular Weight | 337.42 g/mol | Moderate size; kinetics are diffusion-limited.[1] |
| pKa (Basic) | ~6.7 - 6.8 | Soluble in acidic buffers; insoluble in neutral/basic buffers.[1] |
| LogP | ~2.4 - 2.6 | Moderately lipophilic; requires organic co-solvents or carriers.[1] |
| Physical Form | Solid (Crystalline) | High lattice energy requires energy (sonication/heat) to break. |
Module 2: Stock Solution Preparation
Q: What is the best solvent for creating a high-concentration stock? A: Dimethyl Sulfoxide (DMSO) is the gold standard, but specific protocols must be followed to avoid degradation or hydration.
Protocol: Preparation of 10 mM Stock Solution
-
Weighing: Weigh the Dechloro Trazodone reference standard in a glass vial (avoid plastics that leach plasticizers).
-
Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested,
99.9%).-
Note: Do not use water or aqueous buffers at this stage.
-
-
Dissolution: Vortex vigorously for 60 seconds. If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.
-
Verification: Visual inspection under a light source. The solution must be crystal-clear.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Q: Can I use Ethanol or Methanol? A: Methanol is excellent for analytical chemistry (HPLC) but toxic to cells. Ethanol is acceptable but has a lower boiling point (evaporation risks) and lower solubilizing power for this specific structure compared to DMSO. Stick to DMSO for bioassays.
Module 3: Aqueous Dilution & Formulation Strategy
This is the critical step where most experiments fail.
Q: How do I dilute my stock without precipitation? A: You must control the Mixing Order and consider a Carrier System .
Strategy A: The "Shifted pH" Method (For Non-Cellular Assays)
If your assay tolerates acidic pH (e.g., certain binding assays), lower the buffer pH.
-
Protocol: Dilute DMSO stock into 10 mM Acetate Buffer (pH 5.0). DCT will remain soluble due to protonation.
Strategy B: The Cyclodextrin Shield (For Cell Culture/Physiological pH)
For live cells at pH 7.4, you cannot lower the pH. You must encapsulate the lipophilic free base.
-
Recommended Excipient: 2-Hydroxypropyl-
-cyclodextrin (HP- -CD).[1] -
Mechanism: The hydrophobic DCT molecule enters the CD cavity, while the hydrophilic CD exterior interacts with water.
Protocol: HP-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your assay buffer or media.[1] Filter sterilize (0.22 m). -
Intermediate Dilution: Dilute your DMSO stock 1:10 into the 20% CD solution. Vortex immediately.
-
Result: A concentrated "working stock" where DCT is pre-encapsulated.
-
-
Final Dilution: Add this working stock to your cell culture wells.
-
Target: Final DMSO concentration < 0.5%; Final CD concentration ~1-2%.[1]
-
Module 4: Troubleshooting & Visualization
Visualizing the Solubility Decision Tree
Caption: Decision tree for solubilizing Dechloro Trazodone based on assay requirements.
Frequently Asked Questions (FAQ)
Q1: My solution turns cloudy immediately upon adding media. Is the experiment ruined? A: Yes. The cloudiness indicates precipitation. The effective concentration of the drug is now unknown (and likely near zero), and the crystals can physically damage cells (pseudo-cytotoxicity). Do not filter the cloudy solution; you will remove the drug. Discard and restart using the Cyclodextrin Protocol (Module 3).
Q2: Can I use BSA (Bovine Serum Albumin) instead of Cyclodextrin?
A: Yes. BSA acts as a "sink" for lipophilic drugs. If your assay media contains 10% FBS (Fetal Bovine Serum), the albumin present may help solubilize DCT up to low micromolar concentrations (~1-10
Q3: How do I validate that the drug is actually in solution? A: Perform a "Centrifugation Recovery Test":
-
Prepare your final assay solution.
-
Centrifuge half of it at 15,000 x g for 10 minutes (pellets crystals).
-
Analyze the supernatant vs. the pre-spin sample via HPLC-UV or LC-MS.[1]
-
If the signal drops by >5% after spinning, you have solubility issues.
Q4: Is Dechloro Trazodone light sensitive? A: Like Trazodone, it contains a triazolopyridine ring which can be sensitive to UV light [2]. Always handle stocks in amber vials and minimize exposure to direct sunlight or intense biosafety cabinet lights.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5533, Trazodone (Parent Compound Physicochemical Data). Retrieved from [Link][2]
-
United States Pharmacopeia (USP). Trazodone Hydrochloride Monograph: Impurity Profiling. USP-NF Online.[1] Retrieved from [Link]
- Gershanik, T., & Benita, S. (2000).Self-dispersing lipid formulations for improving the bioavailability of lipophilic drugs. European Journal of Pharmaceutics and Biopharmaceutics.
Sources
Dechloro Trazodone (Impurity B) Profiling: Technical Support & Troubleshooting Hub
Dechloro Trazodone (Impurity B)[1] Profiling: Technical Support & Troubleshooting Hub
Introduction: The Dechloro Challenge
Welcome to the technical support center for Trazodone impurity profiling. This guide addresses the specific challenges associated with Dechloro Trazodone (also known as Impurity B in EP/BP standards).
Chemically identified as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, this impurity represents a classic "de-halogenation" degradation product. In the context of ICH Q3A/B guidelines, accurate quantification is critical because the loss of the chlorine atom significantly alters the molecule's polarity and toxicological profile.
This guide moves beyond basic method parameters to address the causality of assay variability: photolability , pH-dependent silanol interactions , and MS isotope pattern recognition .
Module 1: Chromatographic Resolution & Reproducibility
The Issue: Users frequently report retention time (RT) shifts, peak tailing, or co-elution of Dechloro Trazodone with the parent Trazodone peak.
The Mechanism: Trazodone and its dechloro-analog contain a piperazine ring, making them basic compounds (pKa ~6–7). In standard Reverse Phase (RP) HPLC:
-
Silanol Activity: Residual silanols on the silica support (acidic) interact ionically with the protonated nitrogen of the piperazine ring (basic). This causes severe tailing.
-
Selectivity: The chlorine atom on Trazodone is lipophilic. Removing it (Dechloro Trazodone) usually reduces retention time in RP-HPLC. However, if the mobile phase pH is near the pKa, slight pH changes cause massive RT shifts.
Troubleshooting Protocol: Method Optimization
| Parameter | Recommendation | Technical Rationale |
| Column Chemistry | C18 with High Carbon Load & End-capping (e.g., C18 Hybrid particle) | "End-capping" blocks residual silanols, preventing the secondary interaction that causes tailing for basic amines. |
| Mobile Phase pH | High pH (>9.5) or Acidic (<3.0) | Avoid pH 6–8. At high pH, the amine is uncharged (free base), improving peak shape and increasing retention. At low pH, it is fully protonated, ensuring consistent behavior. |
| Buffer Selection | Ammonium Bicarbonate (High pH) or Formate/TFA (Low pH) | Phosphate buffers are excellent for UV but incompatible with LC-MS. For LC-MS, use Ammonium Acetate/Formate. |
| Temperature | 35°C - 40°C | Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of basic drugs. |
Workflow Visualization: Resolution Logic Tree
Caption: Decision logic for resolving peak tailing and separation issues in basic amine profiling.
Module 2: Sample Preparation & Stability (The "Phantom Peak")
The Issue: Dechloro Trazodone levels increase during the analytical run, or results vary between replicate injections.
The Mechanism: Trazodone is highly photolabile . Exposure to UV/VIS light excites the chlorophenyl ring, leading to homolytic cleavage of the C-Cl bond. The resulting radical abstracts a hydrogen atom from the solvent, forming Dechloro Trazodone in situ.
Critical Warning: Standard laboratory lighting (fluorescent) is sufficient to induce this degradation within minutes.
Stability Protocol
-
Glassware: ALL solutions (Standard and Sample) must be prepared in Amber Low-Actinic Glassware .
-
Autosampler: Ensure the autosampler compartment is dark/shielded.
-
Solvent Choice: Avoid chlorinated solvents if possible, as they can participate in radical exchange reactions during photolysis. Methanol is preferred over THF for stability.
Photodegradation Pathway[2]
Caption: Pathway showing how light exposure creates Dechloro Trazodone artifacts during analysis.
Module 3: Mass Spectrometry Confirmation
The Issue: Uncertainty in identifying the Dechloro peak in LC-MS due to complex matrices.
The Mechanism: Mass Spectrometry offers a definitive validation method based on the Chlorine Isotope Pattern .
-
Trazodone (Parent): Contains one Chlorine atom (
and ).-
Signature: M+H peak and an (M+H)+2 peak at ~33% intensity of the base peak.
-
-
Dechloro Trazodone: Contains NO Chlorine.
-
Signature: The M+H peak will NOT have the significant +2 isotope contribution.
-
Isotope Identification Table
| Compound | Formula (Protonated) | Monoisotopic Mass (m/z) | Isotope Pattern (M : M+2) |
| Trazodone | ~372.16 | 100 : 33 (Distinct Cl signature) | |
| Dechloro Trazodone | ~338.20 | 100 : <1 (No Cl signature) |
Note: The mass difference is roughly 34 Da (Cl [35] replaced by H [1]).
Frequently Asked Questions (FAQ)
Q1: My Dechloro Trazodone standard peak area decreases over 24 hours. Why? A: While Trazodone degrades into Dechloro Trazodone, the Dechloro impurity itself can further degrade or adsorb to glass surfaces. Ensure you are using silanized amber vials and keeping the autosampler at 4°C to minimize secondary reactions and evaporation.
Q2: Can I use the same method for Trazodone N-Oxide and Dechloro Trazodone? A: Yes, but separation is difficult. N-Oxides are more polar and typically elute earlier. Dechloro Trazodone is less lipophilic than the parent but often elutes close to the parent depending on the "hydrophobic subtraction" effect of the column. A gradient method is highly recommended over isocratic to separate these specific impurities.
Q3: What is the ICH Q3B limit for this impurity? A: For a known impurity like Dechloro Trazodone (Impurity B), the reporting threshold is typically 0.1% (or lower depending on daily dose). If the maximum daily dose is >1g, the threshold drops to 0.05%. Always consult the specific monograph or regulatory filing for your region.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[1][2][3][4] International Conference on Harmonisation.
-
European Pharmacopoeia (Ph. Eur.). Trazodone Hydrochloride Monograph: Impurity B.[5] (Standard nomenclature for Dechloro Trazodone).
-
Thummar, M., et al. (2018).[6][7] Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR.[6] New Journal of Chemistry, 42, 16972–16984.[6]
-
Osawa, R.A., et al. (2019).[6] Photocatalytic degradation of amitriptyline, trazodone and venlafaxine...[8][6] Transformation products and in silico toxicity.[8][6] Chemical Engineering Journal, 373, 1338–1347.[6]
-
Pai, N.R., & Pusalkar, D.A. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488.[9]
Sources
- 1. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 2. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Topic Q 3 B (R2) - Impurities in new drug products | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 4. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Laccase-Mediated Transformation of Trazodone Hydrochloride and Its By-Products [sciltp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Matrix Effects in Dechloro Trazodone Bioanalysis
Introduction: The Analyte & The Challenge
Welcome to the technical support center. You are likely here because your LC-MS/MS assay for Dechloro Trazodone (an impurity or photolytic degradation product of Trazodone) is failing validation criteria—specifically linearity, accuracy, or lower limit of quantitation (LLOQ)—due to matrix effects.
The Chemical Context: Dechloro Trazodone is structurally identical to Trazodone but lacks the chlorine atom on the phenylpiperazine ring.
-
Trazodone: LogP ~3.7 (More Lipophilic)
-
Dechloro Trazodone: LogP ~3.2 (Less Lipophilic)
The Bioanalytical Consequence: In Reverse Phase Chromatography (RPLC), Dechloro Trazodone elutes earlier than Trazodone . This shift often places the analyte directly into the "ion suppression zone"—the early chromatographic window where salts, polar plasma components, and lysophospholipids elute. This guide provides the diagnostic tools and remediation strategies to fix this specific issue.
Module 1: Diagnosis – Do You Have a Matrix Effect?
Before changing your extraction method, you must visualize the matrix effect. Standard comparison of slopes (Matrix vs. Solvent) is insufficient for troubleshooting; you need to know where the suppression occurs.
The Gold Standard: Post-Column Infusion (PCI)
This experiment maps the ionization efficiency of your analyte across the entire chromatographic run.
Protocol: PCI Setup
-
Infusion Solution: Prepare a neat solution of Dechloro Trazodone (100 ng/mL) in mobile phase.
-
Hardware Setup: Connect a syringe pump containing this solution to a T-junction placed after the LC column but before the MS source.
-
LC Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method) via the LC.
-
Acquisition: Monitor the MRM transition for Dechloro Trazodone (approx. m/z 338.2 → 148.1).
Interpretation:
-
Flat Baseline: No matrix effect.
-
Dip (Negative Peak): Ion suppression (common with phospholipids).
-
Rise (Positive Peak): Ion enhancement.
Visualizing the PCI Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for detecting matrix effects.
Module 2: Sample Preparation – The Root Cause Fix
If your PCI experiment shows a dip at the retention time of Dechloro Trazodone, your sample cleanup is insufficient.
The Problem: Protein Precipitation (PPT)
Simple PPT (using Acetonitrile or Methanol) removes proteins but leaves phospholipids (PLs) in the supernatant. PLs are the primary cause of ion suppression in bioanalysis.
-
Risk: Dechloro Trazodone elutes earlier than the parent, potentially overlapping with lysophospholipids (early eluters) or the breakthrough of salts.
The Solution: Extraction Strategy Matrix
| Method | Effectiveness | Mechanism | Recommendation |
| Protein Precipitation (PPT) | Low | Solubility exclusion | Avoid for Dechloro Trazodone if LLOQ < 5 ng/mL. |
| Solid Phase Extraction (SPE) | High | Ionic/Hydrophobic interaction | Recommended. Use Mixed-Mode Cation Exchange (MCX). |
| Liquid-Liquid Extraction (LLE) | High | Partitioning | Alternative. Clean extracts, but PLs may still carry over. |
| Phospholipid Removal Plates | Medium-High | Lewis Acid-Base interaction | Good Compromise. Filters out PLs specifically. |
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
Since Trazodone and its analogs are basic (piperazine nitrogen pKa ~6-7), MCX is the most robust cleanup.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Plasma (diluted 1:1 with 4% H3PO4). Acidification charges the basic analyte.
-
Wash 1: 2% Formic Acid in Water (Removes acidic/neutral interferences).
-
Wash 2: Methanol (Removes hydrophobic neutrals/phospholipids). Crucial step.
-
Elute: 5% Ammonium Hydroxide in Methanol. High pH neutralizes the analyte, releasing it.
-
Evaporate & Reconstitute.
Module 3: Chromatography – The Separation Fix
If sample prep cannot be changed, you must chromatographically separate Dechloro Trazodone from the suppression zone.
The "Early Elution" Trap
Dechloro Trazodone is less hydrophobic than Trazodone. On a generic C18 column, it will move closer to the solvent front (t0).
-
Goal: Increase retention (k') to move Dechloro Trazodone away from the early suppression zone.
Optimization Strategy
-
pH Adjustment: Trazodone species are basic.
-
Low pH (Formic Acid): Analyte is ionized (MH+). Retention is weaker on C18. Peak shape may tail due to silanol interaction.
-
High pH (Ammonium Bicarbonate, pH 10): Analyte is neutral. Retention increases significantly. This is the best strategy to shift Dechloro Trazodone away from early eluting matrix components.
-
-
Column Choice:
-
Use a Biphenyl or Phenyl-Hexyl column. The pi-pi interactions with the phenylpiperazine ring of Trazodone analogs provide alternative selectivity compared to C18, often separating the Dechloro impurity from matrix interferences more effectively.
-
Chromatographic Decision Tree
Figure 2: Decision tree for optimizing chromatographic retention to avoid matrix effects.
Module 4: Internal Standards & Validation
The IS Trap
Do not assume Trazodone-d6 is a perfect Internal Standard (IS) for Dechloro Trazodone .
-
Why? Deuterated Trazodone will elute at the retention time of Trazodone, not Dechloro Trazodone.
-
The Gap: If Dechloro Trazodone elutes at 2.5 min and Trazodone-d6 elutes at 3.2 min, the IS is not experiencing the same matrix suppression as the analyte.
Recommendation
-
Best Case: Synthesize or purchase Dechloro Trazodone-d6 (or similar stable isotope).
-
Practical Case: If a specific IS is unavailable, use Trazodone-d6 but ensure your chromatography is optimized so that both analytes elute in a "clean" window (verified by PCI). You must demonstrate that the matrix factor (MF) for the analyte and IS are consistent (IS-normalized MF close to 1.0).
FAQs: Troubleshooting Guide
Q1: I see a signal enhancement (>120% recovery) for Dechloro Trazodone in plasma compared to water. Why? A: This is likely due to co-eluting phospholipids that are improving ionization efficiency (less common than suppression but possible) or an isobaric interference.
-
Check: Monitor the phospholipid transitions (
184 for PC/LPC) to see if they overlap with your analyte.
Q2: Can I just use a divert valve to avoid matrix effects? A: A divert valve only protects the Mass Spec source from fouling; it does not prevent matrix effects if the interference co-elutes with your analyte. If the salt elutes at the same time as Dechloro Trazodone, diverting it means you also divert your analyte.
Q3: Is Dechloro Trazodone light-sensitive? A: Yes. Dechlorination is a primary photolytic degradation pathway for Trazodone.
-
Action: All sample preparation must be performed under yellow monochromatic light . Amber glassware is mandatory. Inadvertent light exposure during prep can generate Dechloro Trazodone ex vivo, leading to false-positive quantitation or variable baselines.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Thummar, M., et al. (2018). Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone. New Journal of Chemistry. Link
Technical Support Center: Stability & Storage of Deschlorotrazodone
This guide functions as a specialized Technical Support Center for researchers working with Deschlorotrazodone (also known as Dechloro Trazodone or Deschloro Trazodone).
Status: Operational Subject: Preventing Degradation of Deschlorotrazodone (Reference Standard & Experimental Samples) Audience: Analytical Chemists, Formulation Scientists, QC Managers
Executive Summary & Compound Identity
Deschlorotrazodone is a critical process impurity and degradation product of Trazodone. It is structurally identical to Trazodone but lacks the chlorine atom on the phenyl ring.
-
Chemical Name: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one[1]
-
Role: Reference Standard (RS) for impurity profiling (USP/EP).
-
Critical Vulnerability: Unlike Trazodone, Deschlorotrazodone cannot undergo photodechlorination (it has no chlorine). However, it is highly susceptible to N-oxidation at the piperazine ring and hydrolytic ring opening of the triazole moiety under extreme pH.
⚠️ Technical Distinction: Do not confuse Deschlorotrazodone with Trazodone Related Compound F (1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine). This guide focuses specifically on the des-chloro analog of the full drug substance.
The Degradation Mechanisms (The "Why")
To prevent degradation, you must understand the enemy. Deschlorotrazodone degrades primarily through two pathways during storage:
A. Oxidative N-Oxide Formation (The Silent Killer)
The tertiary nitrogen atoms in the piperazine ring are electron-rich. Upon exposure to atmospheric oxygen—accelerated by light or trace metal ions—these nitrogens form Deschlorotrazodone N-oxide .
-
Symptom: Appearance of a new peak at RRT ~0.40 (relative to Trazodone) in Reverse Phase LC.
-
Prevention: Inert atmosphere (Argon/Nitrogen) and light exclusion.
B. Triazole Ring Hydrolysis
While the triazolopyridine ring is robust, prolonged exposure to moisture in acidic or basic environments can lead to ring cleavage.
-
Symptom: Significant retention time shifts and loss of UV absorption characteristics.
-
Prevention: Humidity control (<60% RH) and pH buffering (pH 4.0–7.0).
Storage Protocols (The "How")
Decision Matrix: Storage Workflow
Use the following logic to determine the optimal storage condition for your material.
Figure 1: Decision tree for maximizing the shelf-life of Deschlorotrazodone based on physical state and solvent choice.
Detailed Protocol: Solid State Storage
-
Container: Use low-actinic amber glass vials (Type I hydrolytic class).
-
Atmosphere: If the vial is opened, purge the headspace with Argon gas before resealing. Argon is heavier than air and provides a better blanket than Nitrogen for preventing N-oxidation.
-
Temperature: Store at -20°C ± 5°C .
-
Why? Low temperature kinetically inhibits the radical oxidation of the piperazine ring.
-
Detailed Protocol: Solution State
-
Solvent Selection:
-
Preferred: Methanol (HPLC Grade).
-
Alternative: DMSO (for high concentration stocks, but difficult to remove).
-
Avoid: Water (unless buffered) or chlorinated solvents (potential radical generation).
-
-
Preparation: Prepare fresh. If storage is necessary, limit to 7 days at -20°C.
-
pH Control: Ensure the solution pH is between 4.5 and 7.0.
-
Warning: Deschlorotrazodone is basic.[2] In highly acidic mobile phases (pH < 2.5), the triazole ring may slowly hydrolyze over weeks.
-
Troubleshooting & FAQs
Q1: I see a new impurity peak at RRT 0.40 appearing in my Deschlorotrazodone standard. What is it?
Diagnosis: This is likely the N-oxide form. Cause: Exposure to air or light while in solution. Phenylpiperazines are notorious for oxidizing at the tertiary amine. Solution:
-
Check your solvent quality. Old THF or Ethers contain peroxides that rapidly oxidize piperazines.
-
Add 0.1% Formic Acid to your stock solution to protonate the amine (stabilizing it against oxidation), provided your chromatography can tolerate it.
Q2: My Deschlorotrazodone powder has turned from off-white to yellow. Is it still usable?
Diagnosis: Photodegradation. Cause: Exposure to UV/Visible light. While Deschlorotrazodone lacks the chlorine required for dechlorination, the conjugated triazolo-pyridine system is chromophoric and can form radical dimers or ring-opening products under light. Action: Discard. The yellow color indicates a chemical change that will affect quantitative accuracy.
Q3: Can I store Deschlorotrazodone in DMSO at -20°C?
Recommendation: No. Reasoning: DMSO freezes at ~18°C. Repeated freeze-thaw cycles can cause "salting out" or physical degradation of the compound. Furthermore, DMSO is hygroscopic; freezing it often traps condensed moisture from the air upon thawing, leading to hydrolysis. Protocol: Store DMSO stocks at +4°C (refrigerator) and use within 30 days.
Q4: How do I distinguish Deschlorotrazodone from Trazodone in LC-MS?
Technical Data:
-
Trazodone: m/z 372.2 (contains 35Cl isotope pattern).
-
Deschlorotrazodone: m/z 338.2 (No Chlorine isotope pattern).
-
Note: Deschlorotrazodone elutes earlier than Trazodone on C18 columns (RRT ~0.65 - 0.70) due to lower lipophilicity (loss of Cl).
Experimental Data Summary
Table 1: Stability Profile of Deschlorotrazodone
| Stress Condition | Stability Rating | Major Degradation Product | Prevention Strategy |
| Acid (0.1N HCl) | Moderate | Triazole Ring Cleavage | Buffer to pH > 4.0 |
| Base (0.1N NaOH) | Poor | Hydrolysis | Avoid alkaline storage |
| Oxidation (H2O2) | Very Poor | N-Oxide (Piperazine) | Inert gas purge; Antioxidants |
| Light (UV/Vis) | Poor | Unknown Chromophores | Amber glassware |
| Thermal (60°C) | Good (Solid) | Minimal | Store cool (-20°C) |
References
-
United States Pharmacopeia (USP). Trazodone Hydrochloride: Impurities.[1][3] USP-NF Online. (Lists "Deschloro trazodone" and "Related Compound F" specifications).[1]
-
Vyas, A.J., et al. (2020). "Application of UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR." New Journal of Chemistry.
-
Gacek, M., et al. (2019). "The Stability Study of a Novel Phenylpiperazine Derivative." Isaac Scientific Publishing. (Provides mechanistic insight into the lability of the phenylpiperazine moiety common to Deschlorotrazodone).
-
ICH Guidelines.Q1A(R2): Stability Testing of New Drug Substances and Products. (Defines standard storage conditions for labile impurities).
Sources
Technical Support Center: Dechloro Trazodone Analysis
Topic: Troubleshooting Peak Tailing in Reverse-Phase HPLC
User Guide Version: 2.4 (Current) Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist
Executive Summary & Diagnostic Workflow
The Problem:
You are observing peak tailing (Asymmetry Factor
Immediate Action: Follow the diagnostic decision tree below to isolate the root cause before altering your method parameters.
Figure 1: Diagnostic decision tree for isolating the source of peak tailing.
Technical Deep Dive: The Mechanism of Tailing
To fix the problem, you must understand the chemistry. Trazodone and Dechloro Trazodone contain piperazine rings , which are basic (pKa
In Reverse-Phase HPLC, retention should be driven purely by hydrophobic partitioning . However, silica-based columns have residual silanol groups (Si-OH) .[1][2]
-
The Conflict: At pH > 3.0, silanols ionize to
. The protonated Dechloro Trazodone ( ) interacts electrostatically with these negative sites. -
The Result: A "dual-mode" retention (Hydrophobic + Ion Exchange) causes the tail. The ion-exchange kinetics are slow, dragging the peak tail.
Figure 2: Dual-mode retention mechanism causing tailing in basic compounds.
Validated Troubleshooting Protocols
Protocol A: Mobile Phase Optimization (The "Silanol Blocker" Method)
Context: If your pH is between 3.0 and 7.0, you are in the "danger zone" where both the drug is protonated and silanols are ionized. Solution: Use Triethylamine (TEA) as a competitive amine. TEA saturates the silanol sites, preventing the Dechloro Trazodone from sticking.
Step-by-Step:
-
Preparation: Measure your aqueous mobile phase water.
-
Add Modifier: Add 0.1% (v/v) Triethylamine (TEA) .
-
Example: For 1L of buffer, add 1.0 mL of TEA.
-
-
pH Adjustment (CRITICAL): Adjust the pH after adding TEA but before adding organic solvents. Use Phosphoric Acid (
) to adjust pH to 3.0 ± 0.1 .-
Why? Lowering pH suppresses silanol ionization (
).
-
-
Filter: Filter through a 0.22 µm nylon membrane to remove precipitates.
Self-Validation Check:
-
Inject a standard. Calculate Tailing Factor (
). -
Pass Criteria:
.
Protocol B: Column Selection Strategy
If mobile phase modification is insufficient, your stationary phase activity is too high.
| Column Type | Suitability for Dechloro Trazodone | Why? |
| Traditional C18 | Low | High silanol activity; requires TEA. |
| End-Capped C18 | High | Silanols are chemically bonded (capped); reduces secondary interactions. |
| Hybrid Particle (e.g., BEH) | Optimal | Polymer/Silica hybrid reduces available surface silanols significantly. |
| Polar Embedded | Good | Embedded polar group shields silanols from the basic analyte. |
Protocol C: System Suitability Test (SST) Design
To ensure your data is trustworthy, every run must include an SST.
Standard: Mixture of Trazodone (API) and Dechloro Trazodone (Impurity). Acceptance Criteria:
-
Resolution (
): > 2.0 between Trazodone and Dechloro Trazodone. -
Tailing Factor (
): < 1.5 for both peaks. -
Precision: RSD < 2.0% for 6 replicate injections.
Frequently Asked Questions (FAQ)
Q: I added TEA, but the tailing persists. What now? A: Check your column history. If the column was previously used with ion-pairing reagents (like hexane sulfonic acid) or strongly basic mobile phases, the stationary phase may be irreversibly altered. Try a Column Regeneration :
-
Wash with 95% Water / 5% Acetonitrile (20 column volumes).
-
Wash with 100% Acetonitrile (20 column volumes).
-
Replace the column if tailing remains > 1.8.
Q: Can I just increase the temperature to reduce tailing?
A: Increasing temperature (e.g., to 40-50°C) improves mass transfer kinetics and can reduce tailing. However, for Dechloro Trazodone, verify that the selectivity (
Q: Why does the USP method use such a specific pH? A: The USP method for Trazodone often utilizes a specific pH (e.g., pH 6.0 with phosphate buffer) to balance the retention of the polar impurities. At this pH, silanol activity is high, which is why the method explicitly requires end-capped columns or specific brands (L1 packing) to mitigate tailing.
References
-
United States Pharmacopeia (USP). Trazodone Hydrochloride Monograph. USP-NF.
-
PubChem. Trazodone Hydrochloride (Compound Summary). National Library of Medicine.
-
Waters Corporation. Troubleshooting Peak Tailing for Basic Compounds. Waters Knowledge Base.
-
Chromedia. Silanol Activity in Reverse Phase Chromatography. Separation Science.
-
Phenomenex. HPLC Troubleshooting Guide: Peak Tailing.
Sources
Validation & Comparative
A Validated High-Performance Liquid Chromatography Method for the Precise Quantification of Dechloro Trazodone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Dechloro Trazodone, a key related compound of the antidepressant Trazodone, requires precise measurement for various applications, including impurity profiling, stability studies, and pharmacokinetic assessments. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Dechloro Trazodone. It further provides a comparative analysis against other common analytical techniques, offering insights into methodological choices.
The Critical Need for a Validated Quantification Method
Trazodone is a widely prescribed antidepressant, and its manufacturing process or degradation can result in the formation of related compounds, such as Dechloro Trazodone. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of regulatory compliance and data integrity.[1][2]
A Robust and Validated HPLC Method for Dechloro Trazodone Quantification
This section details a developed and validated isocratic reverse-phase HPLC (RP-HPLC) method for the accurate quantification of Dechloro Trazodone. The selection of each parameter is grounded in established chromatographic principles to ensure sensitivity, specificity, and robustness.
Chromatographic Conditions: A Rationale-Driven Approach
The chosen chromatographic conditions are designed to provide optimal separation of Dechloro Trazodone from Trazodone and other potential impurities.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size | C18 columns provide excellent hydrophobicity for the retention and separation of moderately polar compounds like Dechloro Trazodone. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.[3] |
| Mobile Phase | Acetonitrile:Methanol:0.05M Phosphate Buffer (pH 6.0) (40:30:30 v/v/v) | The combination of acetonitrile and methanol allows for fine-tuning of the solvent strength to achieve optimal retention and peak shape. The phosphate buffer at pH 6.0 helps to maintain a consistent ionization state of the analyte, leading to reproducible retention times.[4] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for the selected column dimensions. |
| Injection Volume | 20 µL | A 20 µL injection volume is a standard volume that provides a sufficient amount of sample for detection without causing column overload. |
| Detection Wavelength | 254 nm | Trazodone and its related compounds exhibit significant UV absorbance at this wavelength, providing good sensitivity.[3][4] |
| Column Temperature | 30 °C | Maintaining a constant column temperature helps to ensure reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase. |
Experimental Workflow for Method Development and Validation
The development and validation of this HPLC method follow a logical progression to ensure its suitability and reliability.
Caption: A flowchart illustrating the key stages of HPLC method development and validation.
Rigorous Method Validation: Ensuring Trustworthiness and Reliability
The developed HPLC method was subjected to a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its fitness for purpose.[5]
Specificity
The specificity of the method was evaluated by analyzing a placebo solution (containing all formulation excipients except the analyte) and a solution containing Trazodone. The chromatograms showed no interfering peaks at the retention time of Dechloro Trazodone, confirming the method's ability to assess the analyte unequivocally in the presence of other components.
Linearity and Range
The linearity of the method was established by analyzing a series of Dechloro Trazodone solutions over a concentration range of 1-50 µg/mL. The calibration curve of peak area versus concentration demonstrated a linear relationship with a correlation coefficient (r²) of >0.999.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 1254 |
Accuracy
Accuracy was determined by the recovery of known amounts of Dechloro Trazodone spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within the acceptable range of 98-102%.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 8 | 99.5 | 0.8 |
| 10 | 100.2 | 0.5 |
| 12 | 99.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two days' results was less than 2.0%.
| Precision Level | % RSD |
| Repeatability | 0.75 |
| Intermediate Precision | 1.32 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, the lowest concentration of analyte that can be detected, was found to be 0.1 µg/mL (S/N ratio of 3:1). The LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, was 0.3 µg/mL (S/N ratio of 10:1).[6]
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The results showed no significant impact on the retention time or peak area, indicating the method's reliability during normal usage.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful and widely used technique, other methods can also be employed for the analysis of pharmaceutical compounds. This section provides a comparative overview of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Logical Flow of Technique Comparison
Caption: A comparative diagram of analytical techniques for Dechloro Trazodone quantification.
HPLC-UV: The Workhorse of Pharmaceutical Analysis
-
Advantages: HPLC with UV detection is a robust, reliable, and cost-effective technique that is widely available in most analytical laboratories.[7] It offers good sensitivity and specificity for routine quality control and quantification of known compounds. The method presented in this guide exemplifies the suitability of HPLC for this application.
-
Limitations: For complex matrices or the analysis of trace-level impurities, the sensitivity and specificity of UV detection may be limited compared to mass spectrometry-based methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Advantages: GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. It is particularly well-suited for volatile and thermally stable compounds.
-
Limitations: Dechloro Trazodone, being a relatively large and polar molecule, is not readily volatile. Therefore, a derivatization step would be required to increase its volatility, adding complexity and potential for analytical error to the workflow.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Advantages: LC-MS/MS is considered the "gold standard" for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[7] It offers exceptional sensitivity and specificity, allowing for the detection of very low concentrations of analytes.
-
Limitations: The initial instrumentation cost and operational complexity of LC-MS/MS are significantly higher than that of HPLC-UV.[7] While highly powerful, it may not be necessary for routine quality control applications where a validated HPLC-UV method can provide the required performance.
Conclusion
The validated HPLC method presented in this guide offers a reliable, accurate, and robust solution for the quantification of Dechloro Trazodone. The comprehensive validation data underscores its suitability for use in regulated environments. While more advanced techniques like LC-MS/MS offer higher sensitivity, the presented HPLC method provides a practical and cost-effective approach for routine analysis in pharmaceutical development and quality control. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available resources.
References
-
Rao, J. S., et al. (2014). Method Development and Validation of Trazodone Hydrochloride by RP-HPLC. World Journal of Pharmaceutical Research, 3(10), 1395-1403. [Link]
-
Pai, N. R., & Pusalkar, D. A. (2010). Development and validation of liquid chromatographic method for Trazodone hydrochloride. Journal of Chemical and Pharmaceutical Research, 2(2), 478-488. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (2011). Guideline on validation of bioanalytical methods. [Link]
-
AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]
-
Stolker, A. A. M., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]
-
Kushwaha, B. S., & Samanthula, G. (2019). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(3), 1345-1354. [Link]
-
Pai, N. R., & Pusalkar, D. A. (2012). Development and validation of liquid chromatographic method for trazodone hydrochloride. Der Pharmacia Lettre, 4(6), 1657-1664. [Link]
-
Prakash, C. P., Patil, S. A., & Pawar, S. P. (2022). Analytical Method Development and Validation of Trazadone Hydrochloride in Bulk and Solid Dosage Form Using Uv Spectrophotometer and Uhplc Method. Journal of Analytical & Bioanalytical Techniques, 13(8), 474. [Link]
-
International Council for Harmonisation. (2022). Analytical Procedure Development Q14. [Link]
-
U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]
-
Sauvage, F.-X., et al. (2006). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD in General Unknown Screening. Clinical Chemistry, 52(9), 1735-1745. [Link]
-
Li, Y., et al. (2023). High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 14, 1189536. [Link]
Sources
- 1. HPLC analysis of the antidepressant trazodone and its main metabolite m-CPP in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. jocpr.com [jocpr.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the In Vivo Efficacy of Trazodone and its Primary Metabolite, m-Chlorophenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Multifunctional Antidepressant
Trazodone, a widely prescribed medication for major depressive disorder, anxiety, and insomnia, presents a complex pharmacological profile.[1] Classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI), its therapeutic effects are not solely attributable to the parent compound.[2][3] Upon administration, Trazodone is metabolized by cytochrome P450 enzymes, primarily CYP3A4, into its main active metabolite: meta-chlorophenylpiperazine (m-CPP).[1] A critical question for researchers and clinicians alike is the extent to which m-CPP contributes to, or even opposes, the overall in vivo efficacy of Trazodone. This guide provides a comprehensive comparison of the in vivo effects of Trazodone and m-CPP, drawing upon preclinical evidence to elucidate their distinct and often contrasting pharmacological activities. It is important to note that the term "Dechloro Trazodone" is not the scientifically recognized name for this primary metabolite.
Contrasting Mechanisms of Action: A Tale of Two Molecules
The divergent in vivo effects of Trazodone and m-CPP are rooted in their fundamentally different interactions with key neurotransmitter systems.
Trazodone: A Dual-Action Modulator
Trazodone's therapeutic action is characterized by a dual mechanism.[3] It acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors, a property that is thought to contribute to its antidepressant and anxiolytic effects while mitigating certain side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[3][4] Additionally, Trazodone is a weak inhibitor of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[2][4] Its sedative properties are largely attributed to its potent antagonism of histamine H1 and alpha-1 adrenergic receptors.[4]
m-CPP: A Serotonin Receptor Agonist
In stark contrast to its parent compound, m-CPP functions primarily as a non-selective serotonin receptor agonist, with notable activity at 5-HT1A, 5-HT1B, 5-HT1D, and particularly 5-HT2C receptors.[5] This agonism at 5-HT2C receptors is significant, as overactivity of this receptor subtype has been linked to depressive and anxiety symptoms.[6]
The following diagram illustrates the distinct molecular targets of Trazodone and m-CPP:
Figure 1: Comparative signaling pathways of Trazodone and m-CPP.
Comparative In Vivo Efficacy: Antidepressant vs. Anxiogenic
Preclinical studies in rodent models consistently demonstrate that the antidepressant-like effects of Trazodone are attributable to the parent molecule, while m-CPP not only lacks these effects but can actively promote anxiety-like behaviors.
| Behavioral Paradigm | Trazodone Effect | m-CPP Effect | Implication |
| Forced Swim Test (FST) | Decreased immobility time (antidepressant-like) | No significant effect on immobility time | Trazodone, not m-CPP, mediates the antidepressant-like response in this model of behavioral despair.[4] |
| Elevated Plus Maze (EPM) | Increased time spent in open arms (anxiolytic) | Decreased time spent in open arms (anxiogenic) | Trazodone exhibits anxiolytic properties, whereas m-CPP induces anxiety-like behavior.[2] |
| Conditioned Avoidance Responding | Blocks conditioned avoidance | Blocks conditioned avoidance (more potent than Trazodone) | Both compounds show activity, suggesting a potential role for m-CPP in some of Trazodone's effects on avoidance behavior, possibly through a serotonergic mechanism.[7] |
| Human Volunteer Studies | Antidepressant and anxiolytic | Induces anxiety, dysphoria, and panic attacks | Clinical data corroborates the anxiogenic potential of m-CPP.[3][5][8] |
Key Finding: A pivotal study demonstrated that administration of m-CPP did not replicate the antidepressant-like effects of Trazodone in the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule of reinforcement, a behavioral screen for antidepressants.[4] Furthermore, inhibiting Trazodone's metabolism, which would increase the levels of the parent drug relative to m-CPP, significantly potentiated its antidepressant-like effects.[4] This provides strong evidence that Trazodone itself, and not its metabolite, is responsible for its antidepressant efficacy.
Pharmacokinetic Considerations: Brain Penetration and Distribution
Both Trazodone and m-CPP readily cross the blood-brain barrier and accumulate in the brain at concentrations several times higher than in plasma.[9] Following oral administration of Trazodone in rats, it was observed that more m-CPP than the parent compound entered the brain.[9] Specifically, the ratio of the area under the curve for Trazodone to m-CPP in plasma was approximately 4, whereas in the brain, it was only about 0.8.[9] Another study in rats found that brain concentrations of Trazodone were between 6 and 7 microM, while m-CPP concentrations were between 2 and 3 microM when plasma levels were similar to those in therapeutically dosed patients.[2] After a single intraperitoneal dose in rats, m-CPP concentrations in the brain exceeded those of Trazodone, although with chronic administration, Trazodone concentrations in brain tissue were higher than those of m-CPP.[10] This differential brain distribution and accumulation are critical for interpreting their respective in vivo effects.
Experimental Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used preclinical assay to assess behavioral despair, a core symptom of depression.[11] A reduction in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Cylindrical tanks (e.g., 40 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
-
Test compounds (Trazodone, m-CPP) and vehicle
-
Rodents (mice or rats)
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment.
-
Pre-treatment: Administer Trazodone, m-CPP, or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Fill the cylinders with water to a depth of 15-20 cm, ensuring the animal cannot touch the bottom or escape.
-
Gently place each animal into its respective cylinder.
-
Record the session for a total of 6 minutes.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
Compare the immobility times between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
-
Figure 2: Workflow for the Forced Swim Test.
Discussion and Conclusion
The available in vivo evidence strongly indicates that Trazodone and its primary metabolite, m-CPP, have distinct and opposing effects on mood and anxiety-related behaviors. The antidepressant and anxiolytic efficacy of Trazodone is mediated by the parent compound, likely through its unique SARI mechanism of action. Conversely, m-CPP, through its agonistic activity at serotonin receptors, particularly 5-HT2C, demonstrates anxiogenic properties and does not contribute to the antidepressant effects of Trazodone.
These findings have significant implications for drug development and clinical practice. The generation of a pharmacologically active metabolite with a contrasting behavioral profile underscores the importance of comprehensive preclinical evaluation of not only the parent drug but also its major metabolites. For researchers, this case highlights the necessity of considering the full pharmacological picture when investigating the mechanisms of action of psychotropic drugs. Future research could explore the development of Trazodone analogs that are less susceptible to metabolism into m-CPP, potentially enhancing therapeutic efficacy and improving the side-effect profile.
References
-
Caccia, S., Ballabio, M., Fanelli, R., Guiso, G., & Zanini, M. G. (1982). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Journal of Pharmacy and Pharmacology, 34(9), 605–606. [Link]
-
O'Donnell, J. M., & Marek, G. J. (1987). Antidepressant-like effects of trazodone on a behavioral screen are mediated by trazodone, not the metabolite m-chlorophenylpiperazine. The Journal of Pharmacology and Experimental Therapeutics, 241(1), 157–164. [Link]
-
Kast, R. E. (2009). Trazodone generates m-CPP: in 2008 risks from m-CPP might outweigh benefits of trazodone. The World Journal of Biological Psychiatry, 10(4 Pt 2), 672–675. [Link]
-
Caccia, S., Ballabio, M., Fanelli, R., Guiso, G., & Zanini, M. G. (1981). Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography. Journal of Chromatography, 210(2), 311–318. [Link]
-
Gijsman, H. J., van Gerven, J. M., Tieleman, M. C., Schoemaker, R. C., Pieters, M. S., Ferrari, M. D., Cohen, A. F., & van Kempen, G. M. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289–295. [Link]
-
Valeri, P., Pimpinella, G., Troiani, M. P., Morrone, L. A., & Romanelli, L. (1991). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Brain Research Bulletin, 26(5), 799–802. [Link]
-
Rotzinger, S., Fang, J., & Baker, G. B. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Life Sciences, 64(26), 2533–2540. [Link]
-
Rothe, B., Cetin, T., von Schmeling, A., & Stenzel-Poore, M. P. (2004). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition, 32(7), 749–753. [Link]
-
Feuchtl, A., Bagli, M., Stephan, R., Frahnert, C., Kölsch, H., Kuhn, K. U., & Rao, M. L. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180–188. [Link]
-
Wikipedia contributors. (2024, January 23). 5-HT2C receptor. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]
-
Gobbi, G., & Blier, P. (2005). Chronic Trazodone and Citalopram Treatments Increase Trophic Factor and Circadian Rhythm Gene Expression in Rat Brain Regions Relevant for Antidepressant Efficacy. International Journal of Molecular Sciences, 23(22), 14065. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. In Behavioral analysis of knockout and transgenic mice (pp. 115-123). Humana Press. [Link]
-
Gower, A. J., & Tricklebank, M. D. (1988). Blockade of conditioned avoidance responding by trazodone, etoperidone, and MCPP. Psychopharmacology, 94(2), 195–200. [Link]
Sources
- 1. dl.icdst.org [dl.icdst.org]
- 2. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylp" by C. Lindsay Devane, David W. Boulton et al. [medica-musc.researchcommons.org]
- 11. Trazodone generates m-CPP: in 2008 risks from m-CPP might outweigh benefits of trazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side analysis of Dechloro Trazodone and other Trazodone impurities
Content Type: Technical Comparison Guide Audience: Senior Analytical Scientists, Process Chemists, and Regulatory Affairs Specialists.
Executive Summary: The Impurity Landscape
In the development and quality control of Trazodone Hydrochloride, the impurity profile presents a dichotomy between structural analogs (like Dechloro Trazodone) and reactive intermediates (potential genotoxins). While Dechloro Trazodone is a standard organic impurity arising primarily from starting material quality, impurities such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (Impurity F) pose a critical safety risk due to their alkylating potential.
This guide provides a side-by-side technical analysis of these distinct impurity classes, establishing the causal link between synthesis conditions and impurity formation, and defining the analytical protocols required for ICH M7 compliance.
Chemical Origins: The Synthesis Pathway
To control impurities, one must first map their origin. The formation of Dechloro Trazodone is distinct from the formation of mutagenic alkylators.
Figure 1: Trazodone Impurity Genealogy
This diagram traces the divergent pathways leading to the benign Dechloro analog versus the genotoxic alkylating intermediate.
Caption: Figure 1. Dechloro Trazodone tracks with starting material purity (SM1 Imp), while Impurity F is a reactive intermediate residue.
Comparative Profile: Dechloro Trazodone vs. Genotoxins
The following table contrasts the critical attributes of the two main impurity categories.
| Feature | Dechloro Trazodone (Impurity B) | Impurity F (Alkylating Agent) |
| Chemical Name | 2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine |
| Structure Diff | Missing Chlorine on phenyl ring. | Contains reactive alkyl-chloride tail. |
| Primary Origin | Process: Impurity in 1-(3-chlorophenyl)piperazine starting material.[1][2] | Process: Unreacted intermediate from Step 1 alkylation. |
| Secondary Origin | Degradation: Reductive dechlorination (rare). | N/A (Synthetic intermediate). |
| Toxicity Class | ICH Q3A/B: Ordinary Organic Impurity. | ICH M7: Class 2/3 (Mutagenic/Alkylating potential). |
| Regulatory Limit | NMT 0.15% (Standard Threshold).[3] | TTC Limit: ~1.5 µ g/day (approx. < 2.5 - 10 ppm). |
| Detection Mode | UV (254 nm) is sufficient. | LC-MS/MS required for ppm-level quantification. |
Deep Dive: Mechanism & Control
Dechloro Trazodone (The "Passenger")
-
Mechanism: This impurity is a "passenger" carried through the synthesis. If the starting material 1-(3-chlorophenyl)piperazine contains 0.5% 1-phenylpiperazine, the final API will inevitably contain ~0.5% Dechloro Trazodone unless removed by crystallization.
-
Control Strategy:
-
Source Control: Tighten specs on 1-(3-chlorophenyl)piperazine (e.g., <0.1% 1-phenylpiperazine).
-
Purification: Trazodone HCl salt formation rejects this impurity efficiently due to slight solubility differences, but high levels in SM are hard to purge.
-
Impurity F (The "Reactor")
-
Mechanism: This molecule is an alkyl halide . Biologically, alkyl halides can alkylate DNA bases (guanine), leading to mutations. It is the intermediate formed before the final coupling with the triazolopyridine ring.
-
Control Strategy:
-
Stoichiometry: Use excess triazolopyridine to consume all of Impurity F.
-
Quenching: Introduce a scavenging step (e.g., amine wash) to destroy residual alkyl chlorides.
-
Solubility: Ensure the final crystallization solvent keeps the polar/non-polar balance such that the lipophilic Impurity F remains in the mother liquor.
-
Analytical Protocol: Simultaneous Determination
To meet regulatory standards, a single method capable of separating the main peak from structural analogs (Dechloro) while detecting trace genotoxins (Impurity F) is ideal.
Methodology: UHPLC-MS/UV
Principle: A high-pH reverse-phase separation exploits the basic nature of the piperazine ring for sharp peak shapes, coupled with MS for sensitivity on the alkylator.
Chromatographic Conditions
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Why CSH? Charged Surface Hybrid technology provides superior peak shape for basic compounds like Trazodone at high pH.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
7.0 min: 90% B
-
7.1 min: 10% B
-
-
Column Temp: 40°C.
Detection Settings
-
UV Channel (254 nm): Used for Trazodone Assay and Dechloro Trazodone (Limit: 0.10%).
-
MS/MS Channel (ESI+): Used for Impurity F (Limit: <10 ppm).
-
Impurity F Transition: m/z 273.1
120.1 (Piperazine fragment). -
Dechloro Transition (Confirmatory): m/z 338.2
148.1.
-
Validation Criteria (Self-Validating System)
-
Resolution (Rs): Rs > 2.0 between Trazodone and Dechloro Trazodone (Critical pair).
-
Sensitivity (S/N): S/N > 10 for Impurity F at 2.5 ppm concentration.
-
Carryover: Inject blank after high standard; Impurity F peak must be non-detectable (sticky alkylators often carry over).
Experimental Workflow: Impurity Isolation
If an unknown impurity appears, follow this logic flow to classify it before synthesis of a standard.
Figure 2: Impurity Characterization Decision Tree
Caption: Figure 2. Rapid classification of Trazodone impurities based on molecular weight shifts.
References
-
European Pharmacopoeia (EP) . Trazodone Hydrochloride Monograph. (Defines Impurity B and F specifications).
-
United States Pharmacopeia (USP) . Trazodone Hydrochloride: Organic Impurities. (Lists Related Compound F and limits).
-
ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Establishes TTC limits for alkylating agents).
-
Rao, R.N., et al. "Separation and characterization of major photolytic degradation products of Trazodone by LC-MS and NMR." New Journal of Chemistry, 2015. (Discusses degradation pathways including N-oxides).
-
Technical Disclosure Commons . "A process for the preparation of Trazodone and its hydrochloride." 2023.[1][6] (Details synthesis and alkylating impurity origins).
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 3. nihs.go.jp [nihs.go.jp]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. aensiweb.com [aensiweb.com]
- 6. tdcommons.org [tdcommons.org]
A Comparative Guide to Biomarkers of Trazodone Metabolism: The Central Role of m-Chlorophenylpiperazine (m-CPP)
This guide provides an in-depth technical comparison of biomarkers for trazodone metabolism, with a primary focus on its principal active metabolite, meta-chlorophenylpiperazine (m-CPP). We will explore the metabolic pathways of trazodone, compare analytical methodologies for biomarker quantification, and discuss the clinical and research significance of monitoring these compounds. While the initial query concerned "Dechloro Trazodone," our comprehensive literature review reveals this to be a process-related impurity rather than a metabolite, thus shifting our focus to the scientifically established and clinically relevant biomarker, m-CPP.
The Metabolic Fate of Trazodone: A Multi-Enzyme Process
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2] The biotransformation of trazodone is complex, leading to the formation of several metabolites, with m-CPP being the most pharmacologically significant.[3][4]
The major metabolic pathway involves the N-dealkylation of trazodone by CYP3A4 to form m-CPP.[5] Other CYP isoforms, including CYP2D6, play a minor role in trazodone metabolism.[1] The parent drug and its metabolites can undergo further biotransformation, including hydroxylation and conjugation, before excretion.[6] Approximately 70-75% of a trazodone dose is excreted in the urine as metabolites within 72 hours.[7]
The formation of m-CPP is of particular interest as it is an active metabolite with its own pharmacological profile, acting as a non-selective serotonin receptor agonist.[8] This contributes to the overall therapeutic and potential adverse effects of trazodone treatment.[3][9]
Caption: Metabolic pathway of Trazodone to its active metabolite m-CPP.
Analytical Methodologies for Trazodone and m-CPP Quantification: A Comparative Analysis
Accurate and reliable quantification of trazodone and m-CPP in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic analysis. Several analytical techniques have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prominent.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection typically by UV or fluorescence. | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, highly specific due to the monitoring of specific mass transitions. |
| Sensitivity | Moderate, with limits of quantification (LOQ) typically in the low ng/mL range. | High, with LOQs often in the sub-ng/mL range. |
| Sample Throughput | Moderate, with run times typically in the range of 10-20 minutes. | High, with rapid run times, often less than 5 minutes. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Validation | Requires rigorous validation of specificity, linearity, accuracy, and precision.[10] | Requires comprehensive validation, including matrix effects and stability assessments.[8][11] |
A Validated LC-MS/MS Protocol for the Simultaneous Quantification of Trazodone and m-CPP in Human Plasma
This section provides a detailed, step-by-step protocol for the quantification of trazodone and m-CPP in human plasma using LC-MS/MS. This protocol is based on established and validated methods found in the scientific literature.[8][11]
3.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of trazodone or a structurally similar compound).
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trazodone: Precursor ion > Product ion
-
m-CPP: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
3.3. Method Validation
The method must be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Caption: Experimental workflow for LC-MS/MS analysis of Trazodone and m-CPP.
Clinical and Research Applications of Trazodone and m-CPP Monitoring
The quantification of trazodone and its active metabolite m-CPP has significant implications in both clinical practice and research settings.
4.1. Therapeutic Drug Monitoring (TDM)
TDM of trazodone can help optimize treatment by ensuring plasma concentrations are within the therapeutic range, which is particularly important for patients who are non-responsive to standard doses, experience adverse effects, or have potential drug-drug interactions.[12] Monitoring the parent drug to metabolite ratio can also provide insights into an individual's metabolic capacity.
4.2. Pharmacokinetic and Drug-Drug Interaction Studies
Accurate measurement of trazodone and m-CPP is essential for characterizing the pharmacokinetic profile of the drug and for investigating potential drug-drug interactions.[13] For instance, co-administration of potent CYP3A4 inhibitors can significantly increase trazodone exposure, leading to an increased risk of adverse events.[6]
4.3. Forensic Toxicology
In forensic investigations, the detection and quantification of trazodone and m-CPP can be crucial in determining the cause of death or impairment in cases of suspected overdose or drug-facilitated crimes.
4.4. Research in Neuropharmacology
The distinct pharmacological properties of trazodone and m-CPP make their individual quantification valuable in research aimed at understanding the complex neurochemical effects of trazodone treatment.[3][14]
Conclusion
While the concept of "Dechloro Trazodone" as a biomarker for trazodone metabolism is not supported by current scientific literature, the active metabolite m-CPP serves as a critical and well-established biomarker. The accurate quantification of both trazodone and m-CPP, preferably by a sensitive and specific method such as LC-MS/MS, is indispensable for optimizing therapeutic outcomes, ensuring patient safety, and advancing our understanding of trazodone's pharmacology. This guide provides researchers, clinicians, and drug development professionals with a comprehensive overview of the current state of knowledge and a practical framework for the analysis of these important compounds.
References
-
The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers. PubMed. Available at: [Link]
-
Can trazodone cause a false positive on a drug test? Drugs.com. Available at: [Link]
-
Proposed metabolic scheme of trazodone, constructed from in vitro... ResearchGate. Available at: [Link]
-
Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography. PubMed. Available at: [Link]
-
Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC. PubMed. Available at: [Link]
-
Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. PubMed. Available at: [Link]
-
Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed. Available at: [Link]
-
Trazodone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Plasma concentrations of trazodone and m-chlorophenylpiperazine at steady state can be predicted from those after an initial dose of trazodone. PubMed. Available at: [Link]
-
How Is Trazodone Metabolized? - First Response Medicine. YouTube. Available at: [Link]
-
Trazodone: Pharmacokinetics & Mechanism of Action. Study.com. Available at: [Link]
-
TRAZODONE hydrochloride Label. accessdata.fda.gov. Available at: [Link]
-
Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace. Available at: [Link]
-
trazodone. ClinPGx. Available at: [Link]
-
Trazodone - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Trazodone Half-Life & MOA: How Long Does Desyrel Stay In Your System? Addiction Resource. Available at: [Link]
-
Trazodone (oral route) - Side effects & dosage. Mayo Clinic. Available at: [Link]
-
Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. PubMed. Available at: [Link]
-
DECHLORO TRAZODONE. gsrs. Available at: [Link]
-
LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese. ResearchGate. Available at: [Link]
-
Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Dr.Oracle. Available at: [Link]
-
Trazodone Withdrawal & Detox | Symptoms & Detox Timelines. Boca Recovery Center. Available at: [Link]
-
CONFIRMATION OF TRAZODONE BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. Washington State Patrol. Available at: [Link]
-
What are the indications, monitoring requirements, and considerations for discontinuation of Trazodone (triazolopyridine antidepressant) in patients with major depressive disorder? Dr.Oracle. Available at: [Link]
-
Mechanisms of the development of trazodone withdrawal symptoms. PubMed. Available at: [Link]
-
(PDF) SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF TRAZODONE HYDROCHLORIDE IN PRESENCE OF ITS ALKALINE DEGRADATION PRODUCT. ResearchGate. Available at: [Link]
-
Trazodone: Interactions, Addiction, Withdrawal & Side Effects. The Recovery Village. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
Sources
- 1. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Plasma concentrations of trazodone and m-chlorophenylpiperazine at steady state can be predicted from those after an initial dose of trazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Dechloro Trazodone Analysis
Abstract
The accurate quantification of drug metabolites is a critical aspect of pharmaceutical research and development. Dechloro Trazodone, a significant metabolite of the antidepressant Trazodone, requires robust and reproducible analytical methods for its determination in various biological matrices. This guide presents a comprehensive framework for conducting an inter-laboratory comparison of two common analytical techniques for Dechloro Trazodone analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). By detailing the experimental design, validation parameters, and data interpretation, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to establish and verify the reliability of their analytical methods for this key metabolite.
Introduction: The Imperative for Rigorous Analytical Method Comparison
In the landscape of pharmaceutical analysis, the journey from drug discovery to clinical application is paved with exacting standards and rigorous validation. The precise measurement of drug metabolites like Dechloro Trazodone is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring product quality.[1][2] Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of analytical method validation.[3][4][5] They serve to assess the competence of laboratories and the reliability of analytical methods across different settings, ensuring that data is comparable and trustworthy, regardless of where it was generated.[4][6]
This guide is designed to provide a practical and scientifically sound framework for conducting an inter-laboratory comparison for the analysis of Dechloro Trazodone. We will explore two prevalent analytical techniques: HPLC-UV, a widely accessible and cost-effective method, and LC-MS/MS, known for its superior sensitivity and selectivity.[7][8][9] The objective is not to declare one method universally superior, but to equip researchers with the knowledge to select and validate the most appropriate method for their specific needs, grounded in empirical data.
Experimental Design: A Blueprint for a Robust Inter-laboratory Study
A well-structured experimental design is the bedrock of a successful inter-laboratory comparison. The following sections outline the key considerations for a hypothetical study comparing HPLC-UV and LC-MS/MS for Dechloro Trazodone analysis in human plasma.
Study Participants and Sample Distribution
A minimum of five to seven participating laboratories with expertise in bioanalysis should be recruited to ensure statistical significance. Each laboratory will receive a set of identical, cryopreserved human plasma samples spiked with known concentrations of Dechloro Trazodone. The sample set should include:
-
Blank Plasma: To assess specificity and potential matrix effects.
-
Calibration Standards: A series of samples with increasing concentrations of Dechloro Trazodone to establish the linearity of the methods.
-
Quality Control (QC) Samples: Samples at low, medium, and high concentrations within the calibration range to evaluate accuracy and precision.
Sources
- 1. mdpi.com [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 5. fiveable.me [fiveable.me]
- 6. The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Analytical Method for Determining Trazodone in Human Plasma by Liquid Chromatography Coupled With Mass Spectrometry Coupled With Automatic 2-Dimensional Liquid Chromatograph-Mass Spectrometer Coupler 9500 and Its Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Comparative Guide: Trazodone vs. Dechloro Trazodone Receptor Activity
This guide provides a technical comparison between Trazodone and its dechlorinated analog, Dechloro Trazodone (also known as Trazodone Impurity B). It is structured for researchers and drug development professionals focusing on Structure-Activity Relationships (SAR) and Quality Control (QC).
Executive Summary
Dechloro Trazodone (Deschloro Trazodone; Impurity B) is the non-chlorinated analog of the antidepressant Trazodone. While Trazodone is a potent Serotonin Antagonist and Reuptake Inhibitor (SARI) , the removal of the chlorine atom at the meta-position of the phenylpiperazine ring significantly alters its pharmacodynamic profile.
This guide analyzes the critical role of the chlorine substituent in driving Serotonin (5-HT) vs. Dopamine (DA) receptor selectivity. The presence of the chlorine atom is the primary determinant for Trazodone's high affinity for 5-HT2A and SERT targets. Its removal (Dechloro Trazodone) typically results in a loss of 5-HT selectivity and potency, marking the compound as a critical impurity to monitor during drug substance manufacturing rather than a therapeutic alternative.
Structural & Mechanistic Analysis
The pharmacological divergence between Trazodone and Dechloro Trazodone hinges on the Arylpiperazine Pharmacophore .
-
Trazodone: Contains an m-chlorophenylpiperazine (mCPP) moiety.[1][2] The electron-withdrawing chlorine atom at the meta position increases lipophilicity and creates specific steric/electronic interactions within the orthosteric binding pocket of 5-HT receptors (specifically 5-HT2A and 5-HT2C).
-
Dechloro Trazodone: Contains a simple phenylpiperazine moiety.[3] Lacking the chlorine, this analog fails to engage the hydrophobic cleft of the 5-HT receptor with the same efficacy, leading to reduced binding affinity and altered intrinsic activity.
Visualization: Structural Impact on Signaling
The following diagram illustrates the structural difference and its downstream effect on the 5-HT2A signaling pathway, the primary therapeutic target.
Figure 1: Mechanism of Action comparison. Trazodone exerts potent antagonism at 5-HT2A, inhibiting the Gq-PLC cascade. Dechloro Trazodone exhibits reduced affinity due to the absence of the chlorine anchor.
Comparative Receptor Profiling (Data Summary)
The following table synthesizes the binding affinities (
| Receptor Target | Trazodone ( | Dechloro Trazodone (Predicted/SAR) | Physiological Impact of Dechlorination |
| 5-HT2A (Serotonin) | 20 - 45 nM (Antagonist) | > 500 nM (Weak Affinity) | Loss of Efficacy: The chlorine is critical for high-affinity binding to 5-HT2A. Removal significantly weakens the antidepressant/anxiolytic mechanism. |
| SERT (Transporter) | 160 nM (Inhibitor) | Reduced Affinity | Reduced Reuptake Inhibition: The m-Cl group enhances SERT selectivity. Dechloro variants are weaker reuptake inhibitors. |
| 5-HT2C (Serotonin) | 220 - 400 nM (Antagonist/Partial Agonist) | Low Affinity | Altered Side Effect Profile: Reduced interaction may lower risk of specific 5-HT2C mediated anorectic effects but compromises efficacy. |
| D2 (Dopamine) | > 3,000 nM (Very Low Affinity) | Low/Mixed Affinity | Selectivity Shift: While absolute D2 affinity remains low for both, the ratio of 5-HT/DA activity shifts. Dechloro Trazodone loses 5-HT dominance, potentially unmasking "dirty" promiscuous binding. |
| Alpha-1 (Adrenergic) | 40 nM (Antagonist) | Moderate Affinity | Retained Hypotension Risk: The arylpiperazine core (without Cl) retains significant alpha-adrenergic affinity, meaning the impurity may still cause orthostatic hypotension without providing therapeutic benefit. |
Key Insight: The "Dechloro" impurity is not a "cleaner" version of the drug; it is a "weaker" version that retains the liability (alpha-adrenergic blockade/hypotension) while losing the primary therapeutic driver (5-HT2A antagonism).
Experimental Protocol: Comparative Radioligand Binding Assay
To empirically validate the activity of Dechloro Trazodone (Impurity B) vs. Trazodone, the following self-validating protocol is recommended. This assay measures the displacement of a radioligand ([³H]-Ketanserin for 5-HT2A) by the test compounds.
Phase 1: Membrane Preparation
-
Tissue Source: Rat frontal cortex (rich in 5-HT2A) or CHO-K1 cells stably expressing human 5-HT2A receptors.
-
Homogenization: Homogenize tissue in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer (bursts of 10s).
-
Centrifugation: Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet and repeat wash to remove endogenous serotonin.
-
Validation: Measure protein concentration (Bradford Assay) to ensure 20-50 µg protein/well.
Phase 2: Binding Assay Workflow
-
Plate Setup: Use 96-well polypropylene plates.
-
Reaction Mixture (Total Volume 250 µL):
-
Buffer: 150 µL Tris-HCl containing 4 mM CaCl₂ and 0.1% Ascorbic Acid (prevents oxidation).
-
Radioligand: 25 µL [³H]-Ketanserin (Final conc: 0.5 - 1.0 nM).
-
Competitor: 25 µL of Trazodone or Dechloro Trazodone (Serial dilutions:
M to M). -
Non-Specific Binding (NSB): Define using 10 µM Methysergide.
-
Tissue: 50 µL membrane suspension.
-
-
Incubation: Incubate for 60 minutes at 37°C (equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.
Phase 3: Data Analysis (Self-Validation)
-
IC50 Determination: Fit data to a one-site competition model:
. -
Ki Calculation: Convert IC50 to Ki using the Cheng-Prusoff equation:
(Where [L] is radioligand concentration and Kd is its dissociation constant). -
Acceptance Criteria: The Hill Slope should be near -1.0. If significantly shallower, suspect negative cooperativity or multiple binding sites.
QC & Impurity Management
In drug development, Dechloro Trazodone (Impurity B) is a critical quality attribute.
-
Origin: It typically arises from the use of deschloro-starting materials or reductive dehalogenation during synthesis.
-
Limit: According to ICH Q3B(R2), impurities >0.1% must be identified and qualified. Given the loss of therapeutic efficacy (5-HT2A affinity) and retention of side-effect liabilities (Alpha-1 affinity), this impurity must be strictly controlled.
References
-
Trazodone Pharmacology & Binding Profile
- Source: National Center for Biotechnology Inform
-
Link:
-
Impurity Identific
- Source: European Pharmacopoeia (EP) / USP Reference Standards.
-
Link:
- SAR of Arylpiperazines (m-CPP vs Phenylpiperazine)
-
Mechanism of Action (SARI Class)
-
Source: Stahl, S. M. (2009).[4] "Mechanism of action of trazodone: a multifunctional drug." CNS Spectrums.
-
Link:
-
Sources
- 1. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trazodone EP Impurity B | 62337-66-0 [chemicea.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Dechloro Trazodone
Substance Identity: Dechloro Trazodone (Impurity Standard) CAS: 62337-66-0 Parent Compound: Trazodone Hydrochloride (CAS: 25332-39-2) Primary Application: HPLC Reference Standard / Impurity Profiling
Part 1: Executive Safety Summary
Immediate Action Required: Treat Dechloro Trazodone as a Potent Compound (OEB 3/4) until specific toxicological data proves otherwise. As a structural analog and degradation product of Trazodone (a known psychotropic with suspected carcinogenic properties), this substance requires strict containment during the solid-handling phase.
| Parameter | Critical Specification |
| Primary Hazard | Acute Toxicity (Oral/Inhalation), Suspected Carcinogenicity, CNS Depression. |
| Containment Level | OEB 3 (Occupational Exposure Band 3) - Control range: 10–100 µg/m³. |
| Engineering Control | Mandatory: Vented Balance Enclosure (VBE) or Class II BSC. Do not weigh on an open bench. |
| Glove Protocol | Double-gloving required.[1] Nitrile (Minimum 5 mil outer, 4 mil inner). |
| Respiratory | N95 (minimum) inside hood; P100/PAPR if handling outside containment. |
| Solvent Risk | Once in solution (e.g., Methanol/Acetonitrile), skin absorption risk increases significantly. |
Part 2: Technical Risk Assessment (The "Why")
As a Senior Application Scientist, I must emphasize that "impurities" often possess higher reactivity or unknown toxicity profiles compared to the Active Pharmaceutical Ingredient (API).
The Precautionary Principle
Dechloro Trazodone is a chlorinated phenylpiperazine derivative. While Trazodone HCl has a rat LD50 of ~690 mg/kg [1], the removal of the chlorine atom (de-chloro) alters the lipophilicity and metabolic stability.
-
Mechanism of Action: Likely acts as a serotonin antagonist/reuptake inhibitor (SARI) analog.
-
Unknowns: Impurities lack the extensive safety data of the parent drug. Therefore, we apply a 10x Safety Factor to the parent compound's OEL (Occupational Exposure Limit).
The Critical Control Point: Solid State Weighing
The highest risk of exposure occurs during the transfer of the neat standard (powder) to the volumetric flask. Electrostatic forces can cause "powder fly," creating an invisible aerosol cloud.
-
Risk: Inhalation of nanogram quantities can result in pharmacological effects (dizziness, sedation) or sensitization.
Part 3: Personal Protective Equipment (PPE) Protocol
Note: PPE is the last line of defense. It is effective only when used in conjunction with engineering controls.
A. Respiratory Protection[2][3]
-
Standard Operation (Inside VBE/Hood): N95 Filtering Facepiece Respirator.
-
Logic: Protects against accidental withdrawal of hands/powder from the sash opening.
-
-
Spill Cleanup / Outside Hood: Full-face P100 Elastomeric Respirator or PAPR (Powered Air Purifying Respirator).
-
Logic: High-efficiency particulate filtration (99.97%) is required for unknown potent powders.
-
B. Dermal Protection (The "Double-Shell" Method)
Skin absorption is a major vector, especially when the substance is dissolved in organic solvents (DMSO/Methanol) which act as vehicles for transdermal delivery.
-
Inner Glove: Nitrile (4 mil), extended cuff. Taped to lab coat sleeve.
-
Outer Glove: Nitrile (5 mil minimum) or Neoprene.
-
Protocol: Change outer gloves immediately after weighing or if solvent splash occurs.
-
Color Coding: Use contrasting colors (e.g., Blue inner, Purple outer) to immediately spot breaches.
-
C. Ocular Protection[2]
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Contraindication: Standard safety glasses are insufficient for handling potent powders due to the risk of airborne dust entering from the sides or bottom.
D. Body Protection[1][2][3][4][5][6]
-
Material: Tyvek® or similar non-woven, low-linting, polyethylene material.
-
Configuration: Back-closing gown or coverall with elastic wrists. Cotton lab coats are discouraged as they retain powder.
Part 4: Operational Workflow & Visualization
Diagram 1: Risk Assessment & Control Logic
This decision tree illustrates how to determine the containment strategy based on the material state.
Caption: Logic flow for selecting engineering controls and PPE based on the physical state of the impurity.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Verify Engineering Controls: Ensure Balance Enclosure/Fume Hood face velocity is between 80–100 fpm (feet per minute).
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Dechloro Trazodone powder is prone to static charge.[2]
-
Donning: Put on shoe covers → wash hands → inner gloves → Tyvek gown → N95 → goggles → outer gloves.
Phase 2: Weighing (The Critical Step)
-
Tare: Place the volumetric flask (with a funnel) inside the enclosure. Tare the balance.
-
Transfer: Open the vial inside the enclosure. Use a disposable anti-static spatula.
-
Technique: Do not dump. Tap the spatula gently.
-
Seal: Cap the flask before removing it from the balance pan.
-
Decon: Wipe the exterior of the flask with a methanol-dampened Kimwipe before removing it from the hood. Discard the wipe as hazardous waste.
Phase 3: Solubilization
-
Add solvent (e.g., Methanol) slowly.
-
Warning: Once dissolved, the "dust" hazard is gone, but the "permeation" hazard spikes. If a spill occurs on gloves, change them immediately.[1]
Phase 4: Disposal
-
Solids: All weigh boats, spatulas, and contaminated wipes must go into a dedicated "Cytotoxic/Potent Compound" waste bin (usually yellow or specifically labeled) for High-Temperature Incineration .
-
Liquids: Dispose of HPLC waste in "Halogenated Solvent" waste streams, labeled with the specific impurity name.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Powder Spill (In Hood) | Do not blow. Cover with damp paper towel (methanol/water) to suppress dust. Wipe inward. |
| Powder Spill (Floor) | Evacuate area. Don P100 respirator. Use HEPA vacuum or wet-wiping method. |
| Skin Contact | Wash with soap and copious water for 15 min. Do not use alcohol (enhances absorption). |
| Eye Contact | Flush for 15 min at eyewash station. Seek medical attention. |
Part 6: Gowning Workflow Diagram
Caption: Sequential gowning procedure to ensure "Double-Shell" protection before handling the substance.
References
-
Occupational Safety and Health Administration (OSHA). (2016).[3] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Dechloro Trazodone (CAS 62337-66-0).[4] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
